molecular formula C7H8O2S B3379048 3-(Methanesulfinyl)phenol CAS No. 15105-62-1

3-(Methanesulfinyl)phenol

Cat. No.: B3379048
CAS No.: 15105-62-1
M. Wt: 156.2 g/mol
InChI Key: NYEJOIGPFQJXFY-UHFFFAOYSA-N
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Description

Product Description 3-(Methanesulfinyl)phenol is a high-purity chemical compound supplied for research and development purposes. This product is intended for use in laboratory settings only. It is not intended for diagnostic, therapeutic, or personal use. Key Applications & Research Value Specific research applications, mechanism of action, and physicochemical properties for this compound could not be confirmed from public sources and require input from a subject matter expert. Handling & Safety Please handle this material with appropriate personal protective equipment and refer to the associated Safety Data Sheet (SDS) for detailed hazard and storage information. NOTE: This product is For Research Use Only (RUO) and is not intended for any other use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfinylphenol
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8O2S/c1-10(9)7-4-2-3-6(8)5-7/h2-5,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEJOIGPFQJXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594396, DTXSID30901218
Record name 3-(Methanesulfinyl)phenol
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Record name NoName_305
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Molecular Weight

156.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15105-62-1
Record name 3-(Methanesulfinyl)phenol
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Record name 3-methanesulfinylphenol
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Synthetic Methodologies for 3 Methanesulfinyl Phenol

Precursor-Based Synthetic Routes

Precursor-based routes are foundational in the synthesis of 3-(Methanesulfinyl)phenol, often providing reliable and scalable methods. These strategies involve the chemical modification of precursors that already contain either the phenol (B47542) or the methanesulfinyl moiety, or their synthetic equivalents.

The synthesis starting from substituted phenols involves the transformation of a pre-existing substituent at the meta-position of the phenol ring into the desired methanesulfinyl group. This approach is highly dependent on the availability of the starting substituted phenol and the efficiency of the subsequent chemical conversions. For instance, a common precursor is 3-mercaptophenol, which can be S-methylated to form the thioether and subsequently oxidized. While this overlaps with the thioether oxidation route (Section 2.1.3), the initial focus is on the modification of a functional group on the phenol ring.

A versatile method for introducing a hydroxyl group onto an aromatic ring is through the diazotization of an aniline (B41778) derivative, followed by hydrolysis of the resulting diazonium salt. This strategy can be applied to the synthesis of this compound, typically starting from 3-aminophenyl methyl sulfoxide (B87167).

The general pathway involves:

Preparation of the Precursor : The synthesis begins with a suitable aniline derivative, such as 3-aminothiophenol. This precursor is first oxidized to the corresponding disulfide, 3,3'-disulfanediyldianiline.

Diazotization : The disulfide is then subjected to a double diazotization reaction using an agent like sodium nitrite (B80452) (NaNO₂) in an acidic medium (e.g., sulfuric acid). google.com This converts the two amino groups into diazonium salt groups. google.com

Hydrolysis : The resulting bis-diazonium salt is subsequently hydrolyzed, typically by heating in an aqueous acidic solution, which replaces the diazonium groups with hydroxyl groups to form 3,3'-disulfanediyldiphenol. google.comthieme-connect.de

Reduction and S-Methylation : The disulfide is reduced back to the thiol, 3-mercaptophenol. This intermediate is then S-methylated to yield 3-(methylthio)phenol.

Oxidation : The final step is the selective oxidation of the thioether to the sulfoxide, as detailed in the following section.

A more direct, albeit challenging, route would involve the direct diazotization of 3-aminophenyl methyl sulfoxide. However, the stability and synthesis of this specific precursor are critical considerations. Diazonium salt reactions are generally conducted at low temperatures (0–5 °C) to prevent decomposition. ijnc.ir

Table 1: Representative Conditions for Diazotization-Hydrolysis

Step Reagents & Conditions Purpose Reference
Diazotization NaNO₂, conc. H₂SO₄, H₂O, 0-5 °C Conversion of -NH₂ to -N₂⁺ google.comijnc.ir

| Hydrolysis | Aqueous H₂SO₄, heat (e.g., 110 °C) | Replacement of -N₂⁺ with -OH | google.com |

This table illustrates typical conditions for the key steps in the diazotization pathway.

The most direct and widely reported method for synthesizing this compound is the controlled oxidation of its thioether precursor, 3-(methylthio)phenol. This method's success hinges on the ability to selectively oxidize the sulfur atom to the sulfoxide level without further oxidation to the sulfone.

A variety of oxidizing agents can be employed for this transformation.

Peroxy acids : Reagents such as 3-chloroperoxybenzoic acid (m-CPBA) are effective for this oxidation. The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at controlled temperatures. nih.gov

Oxone® : A mixture of potassium peroxymonosulfate (B1194676), potassium bisulfate, and potassium sulfate (B86663), Oxone® is a versatile and environmentally benign oxidizing agent. The oxidation is often performed in a mixed solvent system, such as ethanol-water, at room temperature.

Hydrogen Peroxide (H₂O₂) : In the presence of certain catalysts, hydrogen peroxide can be used for the selective oxidation of sulfides to sulfoxides. researchgate.net

The key challenge is to prevent over-oxidation to the corresponding sulfone, 3-(methylsulfonyl)phenol (B183461). This is typically managed by careful control of stoichiometry (using approximately one equivalent of the oxidizing agent), temperature, and reaction time.

Table 2: Comparison of Oxidation Methods for Thioether Precursors

Oxidizing Agent Solvent System Temperature Typical Outcome Reference(s)
m-CPBA Dichloromethane 0 °C to RT Good for selective sulfoxide formation nih.gov
Oxone® Ethanol (B145695)/Water Room Temperature Near-quantitative conversion to sulfoxide/sulfone

This table summarizes common reagents and conditions for the oxidation of 3-(methylthio)phenol.

Direct Functionalization Approaches

These methods aim to introduce the methanesulfinyl group directly onto the phenol ring. They are often more atom-economical but can face significant challenges regarding regioselectivity.

Phenol is a highly activated substrate for electrophilic aromatic substitution, with the hydroxyl group being a strong ortho-, para-director. byjus.comwku.edu This makes direct electrophilic substitution at the meta-position inherently difficult. Standard sulfonation of phenol, for instance, yields predominantly ortho- and para-isomers. wikipedia.org

To achieve meta-sulfinylation, specific strategies would be required, such as:

Use of Bulky Reagents : Employing sterically hindered sulfinylating agents might disfavor substitution at the ortho-position, but would likely still favor the para-position over the meta.

Lewis Acid Catalysis : The use of a Lewis acid with a sulfinyl chloride (e.g., methanesulfinyl chloride) could potentially alter the regiochemical outcome, although this is not a well-established method for meta-directing substitution on phenols. researchgate.net

Reversible Blocking : A "blocking group" could be placed at the para-position to force substitution elsewhere. For example, sulfonation is a reversible reaction, and a sulfonic acid group could be used to block the para position, direct a second substituent, and then be removed. lkouniv.ac.in

Given these challenges, direct meta-sulfinylation of phenol via electrophilic aromatic substitution is not a commonly used synthetic route for this compound.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orguwindsor.ca

The hydroxyl group of phenol itself is not an effective DMG as it is acidic and would be deprotonated by the organolithium base. Therefore, it is typically protected as a more effective DMG, such as a carbamate (B1207046) (-OC(O)NEt₂) or methoxy (B1213986) (-OMe) group. uwindsor.canih.gov However, as the name implies, DoM directs functionalization to the ortho-position relative to the DMG.

Therefore, DoM cannot be used to directly synthesize this compound from phenol or its protected derivatives in a single step. An indirect, multi-step strategy would be necessary:

Start with a different precursor, such as anisole (B1667542) (methoxybenzene), where the methoxy group can direct ortho-lithiation.

Protect the other ortho-position or the para-position if necessary.

Perform the DoM reaction and quench the resulting aryllithium species with an appropriate electrophile to install the methanesulfinyl group (or a precursor) ortho to the methoxy group.

This would yield an ortho-substituted anisole derivative. Converting this into the desired meta-substituted phenol would require subsequent, complex chemical transformations, making this an inefficient and impractical route.

Transition-Metal-Catalyzed Cross-Coupling Reactions Leading to the Core Structure

The formation of the carbon-sulfur bond is a critical step in the synthesis of the precursor for this compound, which is typically 3-(methylthio)phenol. Transition-metal-catalyzed cross-coupling reactions have become powerful tools for creating such C-S bonds, offering significant advantages over classical methods. eie.gr These reactions typically involve the coupling of an aryl halide or pseudohalide with a sulfur-containing nucleophile, or an aryl organometallic reagent with a sulfur electrophile.

While specific literature detailing the synthesis of 3-(methylthio)phenol via cross-coupling is not prevalent, the general principles are well-established for a wide range of aryl sulfides. Catalytic systems based on palladium, nickel, and copper are commonly employed. eie.grrsc.org For instance, a plausible route would involve the palladium-catalyzed coupling of 3-halophenol (e.g., 3-bromophenol (B21344) or 3-iodophenol) with a methylthio source like sodium thiomethoxide. The choice of ligand is crucial in these reactions to promote reductive elimination and prevent catalyst deactivation. Ligands such as phosphines or N-heterocyclic carbenes (NHCs) are frequently used to enhance catalytic activity. princeton.edu

Alternatively, coupling reactions can be performed with aryl sulfoxides themselves acting as electrophilic partners, although this is a less common approach for primary synthesis and more for subsequent functionalization. nih.gov The development of ligand-free catalytic systems is an area of growing interest, aiming to reduce costs and simplify purification processes. rsc.org These reactions represent a versatile and powerful, albeit underexplored for this specific molecule, strategy for assembling the core C-S bond of the 3-(methylthio)phenol precursor.

Oxidation Chemistry in the Synthesis of the Sulfinyl Group

The conversion of the sulfide (B99878) precursor, 3-(methylthio)phenol, to the target sulfoxide is a pivotal transformation. This step requires high chemoselectivity to prevent over-oxidation to the corresponding sulfone, 3-(methanesulfonyl)phenol. acsgcipr.orgresearchgate.net The presence of the phenol group also necessitates mild conditions to avoid unwanted side reactions on the aromatic ring.

Controlled Oxidation of Sulfide Precursors to Sulfoxides

The selective oxidation of sulfides to sulfoxides is a well-studied but challenging transformation in organic synthesis. jchemrev.com The primary difficulty lies in stopping the reaction at the sulfoxide stage, as sulfoxides can be further oxidized to sulfones under the same reaction conditions. acsgcipr.org To achieve high selectivity, chemists employ several strategies:

Careful control of oxidant stoichiometry: Using a precise amount of the oxidizing agent (often one equivalent) can minimize over-oxidation. acsgcipr.org

Low reaction temperatures: Oxidation reactions are often exothermic, and lower temperatures can help control the reaction rate and improve selectivity. researchgate.net

Selection of a mild and selective oxidant: A wide variety of reagents have been developed specifically for this controlled oxidation. researchgate.netjchemrev.com

Catalytic methods: Using a catalyst can allow for the use of milder terminal oxidants and provide greater control over the reaction. acsgcipr.org

The choice of solvent can also play a critical role. For example, protic solvents like methanol (B129727) or ethanol have been shown to be effective in certain photochemical oxidation systems, sometimes in the presence of water, which can accelerate the reaction rate and suppress sulfone formation. rsc.org

Oxidant Selection and Regioselectivity in Sulfinyl Group Formation

A diverse array of oxidizing agents can be used for the conversion of 3-(methylthio)phenol to this compound. The regioselectivity is inherently controlled as there is only one sulfur atom to be oxidized. However, the chemoselectivity—preferential oxidation of the sulfide over the phenol ring—and the prevention of over-oxidation to the sulfone are paramount.

Commonly Used Oxidants:

Hydrogen Peroxide (H₂O₂): Considered a "green" oxidant because its only byproduct is water, H₂O₂ is frequently used. rsc.orgnih.gov Its effectiveness can be enhanced by using specific solvents like glacial acetic acid or 2,2,2-trifluoroethanol, or through catalysis by metal complexes (e.g., vanadium). nih.govorganic-chemistry.orgacs.org

Molecular Oxygen (O₂/Air): As the ultimate green oxidant, O₂ from the air is highly attractive for industrial applications. rsc.org This oxidation is typically facilitated by a catalyst, such as Fe(NO₃)₃·9H₂O, under mild conditions. researchgate.netacs.org

Periodates: Sodium metaperiodate (NaIO₄) is a classic and reliable reagent for selective sulfoxidation, often used in a methanol/water solvent system. nih.govresearchgate.netjchemrev.com

Nitric Acid (HNO₃): In combination with catalytic amounts of iron(III) bromide (FeBr₃), HNO₃ can promote the selective oxidation of sulfides, utilizing oxygen from the air as the stoichiometric oxidant in a catalytic cycle. acs.orgconicet.gov.ar

Photochemical Methods: Visible-light-driven protocols using photocatalysts like anthraquinone (B42736) offer a sustainable approach, using molecular oxygen as the oxidant under mild, ambient conditions. rsc.orgrsc.org

The table below summarizes and compares various oxidant systems for the synthesis of sulfoxides from sulfides.

Mechanistic Investigations of Oxidation Processes

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving selectivity. The mechanisms for sulfide oxidation vary significantly with the chosen oxidant and catalyst system.

Hydrogen Peroxide Oxidation: In the absence of a metal catalyst, the oxidation of sulfides by H₂O₂ in aqueous solution is thought to proceed via a hydrogen transfer to form a more reactive "water oxide" (H₂OO), which then transfers an oxygen atom to the nucleophilic sulfur. acs.org When a metal catalyst like vanadium(V) is used, the reaction proceeds through the formation of vanadium peroxo species, which are the active oxidants. acs.org

Nitric Acid/Iron(III) Bromide System: Kinetic studies suggest a complex mechanism involving two parallel pathways. One path involves the formation of a ternary complex between the sulfide, FeBr₃, and the nitrate (B79036) ion. These complexes generate HNO₂, which then reacts with HNO₃ to form N₂O₄. The N₂O₄ initiates a catalytic cycle where the sulfide is oxidized and O₂ from the air is consumed stoichiometrically. acs.orgconicet.gov.ar

Photochemical Oxidation: Light-driven sulfide oxidation can follow different pathways depending on the photocatalyst and wavelength. With anthraquinone as a photocatalyst, the mechanism may involve a single electron transfer (SET) from the sulfide to the excited photocatalyst, generating a sulfide radical cation that subsequently reacts with oxygen. rsc.org Other systems may operate through an energy transfer (EnT) mechanism. rsc.org

The table below provides a summary of the proposed mechanistic pathways for different oxidation systems.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the choice of synthetic routes in both academic and industrial settings. The synthesis of this compound, particularly the oxidation step, offers significant opportunities for the application of these principles.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. In the context of oxidizing 3-(methylthio)phenol, the choice of oxidant has a profound impact on the atom economy.

High Atom Economy: Oxidants like molecular oxygen (O₂) and hydrogen peroxide (H₂O₂) are ideal from an atom economy perspective. When O₂ is the oxidant, all its atoms are, in principle, incorporated into the product or form harmless byproducts. With H₂O₂, the only byproduct is water, making it a highly atom-economical and environmentally benign choice. nih.govorganic-chemistry.orgrsc.org

Low Atom Economy: Traditional stoichiometric oxidants like sodium metaperiodate (NaIO₄) or m-chloroperbenzoic acid (m-CPBA) have poor atom economy. researchgate.netrsc.org For every mole of sulfoxide produced, a mole of sodium iodate (B108269) (NaIO₃) or m-chlorobenzoic acid is generated as waste, which requires disposal and adds to the environmental burden.

Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional organic solvents are often volatile, toxic, and difficult to dispose of, prompting a shift towards solvent-free methods or the use of environmentally benign alternatives like water or ethanol. rsc.orgmlsu.ac.in

One of the primary routes to this compound is the oxidation of its corresponding sulfide precursor, 3-(methylthio)phenol. Research into the oxidation of analogous aryl sulfides has demonstrated the efficacy of using green solvent systems. For instance, the oxidation of a methylthio group to a sulfoxide can be achieved using oxidants like potassium peroxymonosulfate (Oxone) in an ethanol-water mixture. This system avoids the use of hazardous chlorinated solvents and proceeds at room temperature, offering a greener alternative to traditional methods.

Visible-light photocatalysis has also emerged as a powerful tool for the synthesis of sulfoxides using green solvents. rsc.orgrsc.orgresearchgate.net Studies have shown that a mixture of ethanol and water can serve as an effective reaction medium for the photocatalyzed oxidation of sulfides, using molecular oxygen from the air as the ultimate oxidant. rsc.orgresearchgate.net This approach is not only sustainable due to the solvents and oxidant used but also benefits from mild reaction conditions. rsc.orgrsc.org

Furthermore, the development of solvent-free synthetic methods represents a significant advancement in green chemistry. indianchemicalsociety.com Mechanochemical approaches, such as those using a twin-screw extruder or a jacketed screw reactor, enable organic reactions to proceed in the absence of a solvent, often with minimal waste generation. researchgate.net While specific applications to this compound are not extensively documented, these solvent-free techniques have been successfully applied to a range of organic transformations, including oxidation reactions, and represent a promising avenue for its future sustainable synthesis. researchgate.net

Table 1: Examples of Environmentally Benign Solvent Systems for Aryl Sulfoxide Synthesis

MethodSolvent SystemOxidantKey FeaturesReference
Chemical OxidationEthanol-Water (1:1 v/v)Oxone (Potassium Peroxymonosulfate)Room temperature reaction; near-quantitative conversion.
Visible-Light PhotocatalysisEthanol and WaterOxygen (from air)Mild, atom-economical conditions; suitable for large-scale synthesis in flow systems. rsc.orgresearchgate.net
Mechanochemical SynthesisSolvent-FreeVarious (e.g., Iron Trichloride for dimerization)Minimal or no solvent used; clean synthesis with controlled temperature. researchgate.net

Catalytic Approaches for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to chemical products with higher efficiency, selectivity, and reduced energy consumption. The development of catalytic systems for the synthesis of aryl sulfoxides, including this compound, focuses on using non-toxic, readily available catalysts and mild reaction conditions.

Photocatalysis represents a significant leap forward in the sustainable synthesis of sulfoxides. rsc.orgresearchgate.net These systems often utilize a photocatalyst that, upon absorbing visible light, can initiate the oxidation of a sulfide to a sulfoxide. rsc.org The use of molecular oxygen or air as the terminal oxidant in these reactions is a key feature, as it replaces hazardous and toxic oxidizing agents. organic-chemistry.orgacs.org The entire process can be performed under mild photoredox conditions, enhancing its environmental credentials. rsc.orgrsc.org The scalability of these photocatalytic reactions has been addressed through the use of microreactor-based flow systems, which can overcome the limitations often associated with photocatalytic and liquid-gas phase reactions. rsc.org

Electrochemical synthesis offers another green and catalytic route to methyl sulfoxides. rsc.org This technique uses electrons as a clean oxidant to drive the reaction, avoiding the need for chemical oxidants altogether. rsc.org In one-pot procedures, thiophenols can be converted to methyl sulfoxides in moderate to good yields using dimethyl sulfoxide as the methyl source. rsc.org

Metal-free catalytic systems have also been developed for the synthesis of related sulfur-containing compounds. For example, the synthesis of 3-thioindoles has been achieved using iodine as a nonmetallic catalyst and dimethyl sulfoxide (DMSO) as both the oxidant and solvent. researchgate.net Such methods are practical and environmentally benign due to the nature of the catalyst and sulfur sources used. researchgate.net While not a direct synthesis of this compound, these approaches highlight the potential for developing selective, metal-free catalytic oxidations of 3-(methylthio)phenol.

A switchable synthesis for aryl sulfones and sulfoxides has been developed that relies on controlling the reaction temperature. organic-chemistry.orgacs.org In this system, dipropylene glycol dimethyl ether (DPDME) acts as both a solvent and a promoter, and O₂ or air is used as the oxidant. organic-chemistry.org Lower temperatures favor the formation of sulfoxides, providing a selective and sustainable method that avoids strong oxidants. organic-chemistry.org

Table 2: Overview of Catalytic Approaches for Aryl Sulfoxide Synthesis

Catalytic SystemCatalyst/PromoterOxidantReaction ConditionsKey AdvantagesReference
Visible-Light PhotocatalysisPhotoredox catalystO₂ (Air)Visible light, mild conditionsSustainable, efficient, scalable in flow systems. rsc.orgrsc.org
Electrochemical SynthesisNot applicable (driven by electrons)Electrons, Hydrogen PeroxideElectrochemical cellUses clean oxidants, one-pot procedure. rsc.org
Solvent-Promoted OxidationDipropylene glycol dimethyl ether (DPDME)O₂ (Air)Controlled temperature (lower temps for sulfoxide)Switchable selectivity, avoids strong oxidants. organic-chemistry.orgacs.org
Metal-Free Catalysis (for related compounds)IodineDMSO80°CPractical, environmentally benign catalyst and solvent. researchgate.net

Chemical Reactivity and Mechanistic Studies of 3 Methanesulfinyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group attached to the aromatic ring is a key site for various chemical transformations, including the formation of esters and ethers, as well as engaging in non-covalent interactions like hydrogen bonding.

Esterification and Etherification Reactions

Esterification of phenolic compounds typically requires more reactive acylating agents than simple carboxylic acids due to the lower nucleophilicity of the phenolic oxygen compared to that of alcohols. vulcanchem.comnajah.edu Similarly, etherification often proceeds via the Williamson ether synthesis, where the phenol (B47542) is first converted to its more nucleophilic phenoxide form. researchgate.net

Esterification: The reaction of 3-(methanesulfinyl)phenol with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, is expected to yield the corresponding phenyl esters. The base neutralizes the acidic byproduct (e.g., HCl) and can also enhance the nucleophilicity of the phenol. vulcanchem.commdpi.com

Etherification: The formation of ethers from this compound can be achieved by first treating the phenol with a strong base like sodium hydroxide (B78521) to form the sodium phenoxide. This intermediate can then undergo a nucleophilic substitution reaction (SN2) with an alkyl halide to produce the corresponding aryl alkyl ether. researchgate.netgoogle.com

Reaction Type Reagent Typical Conditions Product
EsterificationAcyl Chloride (e.g., Acetyl Chloride)Base (e.g., Pyridine), Room Temperature3-(Methanesulfinyl)phenyl acetate (B1210297)
EtherificationAlkyl Halide (e.g., Methyl Iodide)1. Strong Base (e.g., NaOH) 2. Heat1-Methoxy-3-(methanesulfinyl)benzene

Table 1: Representative Esterification and Etherification Reactions of Phenols. This table illustrates general reaction conditions for the transformation of phenolic hydroxyl groups.

Phenolic O-Alkylation and Acylation

O-alkylation and O-acylation are fundamental reactions for modifying the phenolic hydroxyl group, often to serve as a protecting group in multi-step syntheses or to alter the molecule's biological properties.

O-Alkylation: This reaction involves the introduction of an alkyl group onto the phenolic oxygen. Besides the Williamson ether synthesis, other methods include the use of alkylating agents like dimethyl sulfate (B86663) or reactions over solid acid catalysts. mst.edu The choice of catalyst and conditions can influence the selectivity between O-alkylation and potential C-alkylation on the aromatic ring. mst.edupsu.edu

O-Acylation: The introduction of an acyl group onto the phenolic oxygen can be readily accomplished using acid anhydrides, such as acetic anhydride (B1165640), often with catalytic amounts of an acid or base. nih.govresearchgate.netmdpi.com For instance, heating this compound with acetic anhydride would be expected to produce 3-(methanesulfinyl)phenyl acetate. nih.gov Microwave-assisted acylation using neat acetic anhydride has been shown to be a rapid and efficient method for acylating a variety of phenols. nih.gov

Transformation Typical Reagents Catalyst/Conditions Expected Product
O-MethylationDimethyl sulfateBase (e.g., K₂CO₃), Solvent (e.g., Acetone)1-Methoxy-3-(methanesulfinyl)benzene
O-AcetylationAcetic anhydrideCatalyst (e.g., H-FER zeolite) or catalyst-free, Heat3-(Methanesulfinyl)phenyl acetate

Table 2: General Protocols for O-Alkylation and O-Acylation of Phenols. This table provides examples of common reagents and conditions for the alkylation and acylation of phenolic compounds.

Hydrogen Bonding Interactions and Proton Exchange Dynamics

The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to intermolecular association. The presence of the sulfinyl group, which is also a hydrogen bond acceptor, can lead to complex hydrogen bonding networks.

Hydrogen Bonding: In solution, phenols are known to form hydrogen-bonded dimers and higher-order aggregates. ed.gov This can be observed using techniques like infrared (IR) spectroscopy, where a "free" O-H stretching band at higher wavenumbers and a broader "bound" O-H stretch at lower wavenumbers are seen. ed.govmatanginicollege.ac.in The position and intensity of these bands are sensitive to concentration and the solvent environment. matanginicollege.ac.in The sulfinyl oxygen in this compound can also participate in hydrogen bonding, potentially leading to intramolecular or specific intermolecular interactions.

Proton Exchange: The phenolic proton can undergo chemical exchange with other labile protons in the solution, such as those from water or other alcohol molecules. nih.gov This process is often rapid on the NMR timescale, leading to broadened or averaged signals. nih.govbhu.ac.in The rate of this exchange is influenced by factors such as temperature, pH, and solvent. nih.gov In deuterated solvents like D₂O, the phenolic proton can be replaced by deuterium, causing its signal to disappear from the ¹H NMR spectrum, a useful technique for peak assignment. organic-chemistry.org

Reactions Involving the Methanesulfinyl Group

The sulfur atom in the methanesulfinyl group is in an intermediate oxidation state and is chiral, which defines its reactivity. It can be oxidized to the corresponding sulfone or reduced to the sulfide (B99878).

Oxidation to Sulfonyl Derivatives

The oxidation of the methanesulfinyl group to a methanesulfonyl group is a common transformation. This reaction increases the electron-withdrawing capacity of the substituent and removes the chirality at the sulfur atom.

A variety of oxidizing agents can accomplish this transformation. A common and effective reagent is Oxone (potassium peroxymonosulfate), which can oxidize sulfides sequentially to sulfoxides and then to sulfones in an aqueous-organic solvent mixture at room temperature. Other oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (B109758) can also be used. The oxidation of 3-(methylthio)phenol with Oxone has been reported to produce 3-(methylsulfonyl)phenol (B183461) with high purity. It is expected that the oxidation of this compound would proceed under similar conditions to yield the same sulfonyl derivative.

Oxidizing Agent Solvent System Typical Temperature Expected Product
OxoneEthanol (B145695)/WaterRoom Temperature3-(Methylsulfonyl)phenol
Hydrogen PeroxideAcetic Acid60 °C3-(Methylsulfonyl)phenol
m-CPBADichloromethane0 °C3-(Methylsulfonyl)phenol

Table 3: Conditions for the Oxidation of Sulfoxides to Sulfones. This table is based on general procedures for sulfoxide (B87167) oxidation and data extrapolated from analogous systems.

Reduction to Sulfide Precursors

The methanesulfinyl group can be reduced back to the corresponding methylsulfanyl (sulfide) group. This transformation can be useful in synthetic pathways where the sulfoxide has served as a directing group or a temporary chiral auxiliary.

While specific conditions for the reduction of this compound are not widely reported, general methods for sulfoxide reduction are applicable. Reagents like sodium borohydride (B1222165) in the presence of certain additives, or stronger reducing agents like lithium aluminum hydride, can reduce sulfoxides to sulfides. masterorganicchemistry.comyoutube.com For example, oxygen-limited cultures of certain bacteria have been shown to reduce 4-methylsulfinyl phenol to 4-methylthiophenol, demonstrating a biological route for this transformation. rsc.org

| Reducing Agent | Typical Conditions | Expected Product | | --- | --- | --- | --- | | Sodium Borohydride / Additive | THF/Alcohol, Room Temperature to 60°C | 3-(Methylthio)phenol | | Lithium Aluminum Hydride | Anhydrous Ether, followed by aqueous workup | 3-(Methylthio)phenol |

Table 4: General Conditions for the Reduction of Sulfoxides to Sulfides. This table illustrates common reducing agents and conditions for the reduction of sulfoxides.

Pummerer Rearrangement and Related Reactions

The Pummerer rearrangement is a characteristic reaction of sulfoxides, which involves their conversion to α-acyloxythioethers in the presence of an activating agent, typically an acid anhydride like acetic anhydride. wikipedia.orgtcichemicals.com The reaction proceeds through the formation of a thial intermediate. tcichemicals.com While specific studies on the Pummerer rearrangement of this compound are not extensively documented in the provided search results, the general mechanism can be inferred.

The reaction is initiated by the acylation of the sulfoxide oxygen by the anhydride, forming an activated intermediate. wikipedia.org Subsequent elimination of an acetate ion generates a sulfenium cation, which is a key electrophilic species. wikipedia.org This cation can then be trapped by a nucleophile. In the classic Pummerer rearrangement, the nucleophile is the acetate ion, leading to the α-acyloxythioether. wikipedia.org However, other nucleophiles, including phenols, can also participate in this type of reaction, which are sometimes referred to as interrupted Pummerer reactions. researchgate.netacs.org

In the context of this compound, the phenolic ring itself could potentially act as an intramolecular nucleophile, or it could participate in intermolecular reactions with the generated sulfenium cation from another molecule. The presence of the hydroxyl group on the aromatic ring would influence the reactivity and regioselectivity of such a process.

Extended Pummerer reactions have been developed for the synthesis of complex heterocyclic structures. For instance, the reaction of phenols with certain sulfoxides in the presence of trifluoromethanesulfonic anhydride can lead to the formation of dihydrobenzofuran derivatives. acs.org This suggests that similar transformations could be envisioned for this compound, potentially leading to novel benzofuran-containing structures.

Table 1: Key Features of the Pummerer Rearrangement

FeatureDescription
Reactant Alkyl sulfoxide
Reagent Acid anhydride (e.g., acetic anhydride, trifluoroacetic anhydride) wikipedia.org
Key Intermediate Thial or sulfenium cation wikipedia.orgtcichemicals.com
Product α-acyloxythioether (classic) or other products from nucleophilic trapping wikipedia.orgresearchgate.net

Reactions Involving the Aromatic Ring

The reactivity of the aromatic ring in this compound is governed by the directing and activating or deactivating effects of the hydroxyl and methanesulfinyl substituents. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methanesulfinyl group is generally considered to be a deactivating, meta-directing group. byjus.comksu.edu.sa The outcome of reactions on the aromatic ring will therefore depend on the competition between these two effects.

Electrophilic Aromatic Substitution at Unsubstituted Positions

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. dalalinstitute.com In phenols, the hydroxyl group strongly activates the ring towards electrophiles, directing them to the ortho and para positions. byjus.com Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com

For this compound, the hydroxyl group at position 1 would direct incoming electrophiles to positions 2, 4, and 6. The methanesulfinyl group at position 3 would direct to position 5. Therefore, the substitution pattern will be a result of the combined influence of these two groups. The powerful activating effect of the hydroxyl group is likely to dominate, leading primarily to substitution at the positions ortho and para to it. byjus.com

For example, nitration of phenol with dilute nitric acid yields a mixture of ortho- and para-nitrophenols. byjus.com A similar outcome would be expected for this compound, with the major products likely being 2-nitro-5-(methanesulfinyl)phenol and 4-nitro-3-(methanesulfinyl)phenol. The steric hindrance from the methanesulfinyl group might influence the ortho/para ratio.

Nucleophilic Aromatic Substitution on Activated Systems

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. masterorganicchemistry.comlibretexts.org The aromatic ring acts as an electrophile in this reaction. masterorganicchemistry.com The methanesulfinyl group is electron-withdrawing and could potentially activate the ring for SNAr, particularly at the positions ortho and para to it.

However, the hydroxyl group is strongly electron-donating, which deactivates the ring towards nucleophilic attack. osti.gov Therefore, for SNAr to occur on this compound, harsh reaction conditions or the presence of additional activating groups would likely be necessary. The reaction is facilitated when a good leaving group is present on the ring. libretexts.org

Recent developments have shown that even phenols, which are typically nucleophilic, can undergo umpolung substitution reactions when activated by coordination to a metal catalyst. nih.gov This suggests that under specific catalytic conditions, this compound might undergo nucleophilic substitution.

Hydroxylation and Other Oxidation Reactions of the Aromatic Nucleus

The oxidation of phenols can lead to various products, including quinones. The aromatic ring of this compound is susceptible to oxidation, and the presence of the activating hydroxyl group makes it more so. libretexts.org The oxidation of the methanesulfinyl group to a methanesulfonyl group is also a possible reaction.

The direct hydroxylation of aromatic rings is a synthetically important transformation. mdpi.comacs.org Phenols can be further hydroxylated to form dihydroxybenzenes. d-nb.info For this compound, oxidation could potentially introduce a second hydroxyl group onto the ring, with the position of hydroxylation being influenced by the existing substituents. The oxidation of activated aromatic compounds with peracids is a known method for introducing a hydroxyl group. nih.gov

Rearrangement Reactions and Tautomerism

Rearrangement reactions are a broad class of reactions where the carbon skeleton or the position of functional groups in a molecule is altered. wiley-vch.de Besides the Pummerer rearrangement discussed earlier, other types of rearrangements could potentially involve this compound.

Sigmatropic rearrangements, such as the Claisen rearrangement, are common for allyl phenyl ethers. wikipedia.org If the hydroxyl group of this compound were converted to an allyl ether, it could undergo a researchgate.netresearchgate.net-sigmatropic rearrangement to introduce an allyl group onto the aromatic ring.

Tautomerism is a phenomenon where a compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond. libretexts.org Phenol itself exists almost exclusively in the enol form due to the stability of the aromatic ring. libretexts.org While keto-enol tautomerism is a possibility, the aromaticity of the benzene (B151609) ring strongly favors the phenolic form of this compound. Any tautomeric equilibrium would be overwhelmingly shifted towards the phenol structure.

Thermodynamic and Kinetic Studies of Rearrangements

Two prominent rearrangements applicable to this class of compounds are the Pummerer rearrangement and the Mislow-Evans rearrangement.

Pummerer Rearrangement: This reaction typically involves the conversion of a sulfoxide into an α-acyloxy thioether using an activating agent like acetic anhydride. wikipedia.org For an aryl sulfoxide like this compound, this reaction would likely require activation of the sulfoxide, followed by nucleophilic attack. Modifications of this reaction, known as interrupted Pummerer reactions, can lead to the formation of new carbon-sulfur and carbon-oxygen bonds, particularly with phenolic substrates. nih.gov Such transformations can be used to synthesize various functionalized organosulfur compounds. nih.gov For instance, the reaction of 2-(phenylsulfinyl)phenols can generate an α-ketosulfonium ion, leading to the preparation of biaryls. acs.org The classic Pummerer rearrangement is initiated by the acylation of the sulfoxide, followed by an elimination step catalyzed by the acetate byproduct to form a cationic thial intermediate, which is then attacked by a nucleophile. wikipedia.org

Mislow-Evans Rearrangement: This is a reversible nih.govrepec.org-sigmatropic rearrangement that interconverts allylic sulfoxides and allylic sulfenate esters. acs.orgresearchgate.netnih.govwpmucdn.com While this compound itself is not an allylic sulfoxide, derivatives where the methyl group is replaced by an allylic substituent would be susceptible to this equilibrium. The equilibrium generally favors the more thermodynamically stable sulfoxide, but the less stable sulfenate ester can be trapped by a thiophile to drive the reaction forward, yielding an allylic alcohol. wpmucdn.comnih.gov The transition state is highly ordered, allowing for efficient transfer of stereochemistry from the sulfur atom to a carbon atom. wpmucdn.com

Recent studies have explored a dearomative version of this rearrangement with aryl sulfoxides, which allows for the synthesis of benzylic alcohols, a transformation previously considered challenging due to the high energy barrier of dearomatization. acs.orgnih.gov Kinetic isotope effect experiments on a dearomative Mislow-Braverman-Evans rearrangement of a naphthyl sulfoxide revealed a KIE value of 2.14, indicating that a proton transfer step is likely rate-determining in that system. acs.org The thermodynamics of such rearrangements are sensitive, with the stability of isomeric allenes versus acetylenes influencing product outcomes in related propargylic systems. semanticscholar.org

Investigations into Keto-Enol Tautomerism of Related Structures

Phenols are, by definition, the "enol" form of a tautomeric pair. The corresponding "keto" form is a cyclohexadienone. For this compound, the tautomeric equilibrium would involve the interconversion between the aromatic phenol structure and its non-aromatic cyclohexadienone isomers.

The equilibrium for phenol itself overwhelmingly favors the enol form due to the substantial thermodynamic stability conferred by aromaticity. The loss of this aromatic stabilization upon conversion to the keto form is energetically costly. wikipedia.orgquora.com Computational and experimental studies on phenol have quantified this preference.

The equilibrium constant (Keq) for the enolization of cyclohexadienone to phenol is approximately 1013, meaning the phenol form is favored by a factor of ten trillion. wikipedia.orgquora.com

The Gibbs free energy of reaction (ΔGrxn) for the tautomerization of phenol to its keto forms is highly unfavorable.

The presence of the methanesulfinyl group at the meta position in this compound is not expected to fundamentally alter this equilibrium. While substituents can influence the stability of the tautomers, the driving force of aromaticity remains dominant. The equilibrium can be shifted toward the keto form if the aromaticity is disrupted, for example, by coordinating a metal complex to the arene ring, which can bring the equilibrium constant closer to unity. acs.org

Reaction Kinetics and Thermodynamics

Determination of Rate Constants and Activation Energies

Specific kinetic data for reactions involving this compound are scarce. However, data from analogous systems, such as the oxidation of other aryl sulfoxides and reactions of other substituted phenols, provide a basis for understanding its reactivity.

Oxidation of the Sulfinyl Group: The methanesulfinyl group can be oxidized to a methanesulfonyl group. Studies on the oxidation of aryl methyl sulfoxides by dimethyldioxirane (B1199080) show the reaction follows second-order kinetics. rsc.orgrsc.org For the oxidation of methyl 4-nitrophenyl sulfoxide in acetone, the activation parameters have been determined, suggesting a concerted mechanism. rsc.org

Reactions of the Phenol Group: The phenol moiety is reactive toward various electrophiles and oxidants. The rates of these reactions are highly dependent on pH and the nature of the reactant. For example, the reaction of phenols with hydroxyl radicals is extremely fast, with rate constants approaching the diffusion-controlled limit. acs.orgnih.gov The kinetics of bromination of various substituted phenols have been studied, showing that the reaction is controlled by the interaction between HOBr and the corresponding phenoxide ion, with second-order rate constants varying significantly based on the ring substituents. nih.gov For 4-methylphenol, the rate constant is 2.1 x 10⁸ M⁻¹s⁻¹. nih.gov Quantitative structure–activity relationship (QSAR) models have been developed to predict reaction rate constants for phenols with various oxidants based on their one-electron oxidation potential. rsc.org

Equilibrium Studies for Reversible Transformations

The most significant reversible transformation for this compound is its acid-base equilibrium in aqueous solution, where it can deprotonate to form the corresponding phenoxide ion.

C₆H₅(SOCH₃)OH ⇌ C₆H₅(SOCH₃)O⁻ + H⁺

The acidity constant (pKa) of phenol is approximately 10.0 in water. wikipedia.org The methanesulfinyl group at the meta-position is expected to have a modest acidifying effect due to its electron-withdrawing inductive character, likely resulting in a pKa value slightly lower than 10 for this compound.

Another key equilibrium is the keto-enol tautomerism discussed in section 3.4.2. As established, the equilibrium lies heavily toward the aromatic phenol form. The equilibrium constant for the conversion of phenol to its 2,5-cyclohexadienone (B8749443) tautomer in water is approximately 10⁻¹¹ (pKE ≈ -10.98), highlighting the thermodynamic unfavorability of the keto form. cdnsciencepub.com

Kinetic and thermodynamic parameters have also been determined for the reversible reaction of various phenols with the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl), which serves as a model for antioxidant activity. rsc.org These studies provide insight into the energetics of hydrogen atom transfer from the phenolic hydroxyl group, a key step in many of its reactions.

Solvent Effects on Reaction Pathways and Rates

The solvent plays a critical role in the reactivity of phenols, influencing both reaction rates and mechanisms. acs.org This is primarily due to hydrogen bonding and the solvent's ability to stabilize charged intermediates or transition states.

For reactions involving the phenolic hydroxyl group, such as hydrogen atom abstraction by free radicals, the solvent effect can be profound. nih.gov

Hydrogen-Bond Accepting Solvents: Solvents that can accept a hydrogen bond (e.g., alcohols, acetonitrile) can form a complex with the phenolic proton (ArOH---S). This hydrogen-bonded species is significantly less reactive toward radical scavengers, dramatically reducing the reaction rate constant. nih.govnih.gov For example, in the antioxidant activity of certain phenols, rate constants were found to decline dramatically in tert-butyl alcohol (a strong hydrogen bond acceptor) compared to cyclohexane (B81311) (an apolar solvent). nih.govresearchgate.net

Solvent Polarity in Oxidation: In the oxidation of sulfides and sulfoxides, solvent polarity can dictate the reaction mechanism. For the oxidation of methyl 4-nitrophenyl sulfide with dimethyldioxirane, the mechanism is concerted in less polar solvent mixtures (e.g., acetone/water 95:5 v/v), but shifts to a two-step mechanism involving a charged intermediate in more polar systems (e.g., acetone/water 80:20 v/v). rsc.org

The delicate balance between different potential mechanisms, such as hydrogen atom transfer (HAT), proton-coupled electron transfer (PCET), and sequential proton-loss electron transfer (SPLET), is therefore highly dependent on the solvent environment. acs.org

Derivatization and Structural Modification of 3 Methanesulfinyl Phenol

Synthesis of Ether and Ester Derivatives

The reactive phenolic hydroxyl group is a common target for derivatization, readily undergoing etherification and esterification to yield a range of functionalized analogues.

The conversion of the phenolic hydroxyl to an ether linkage is a fundamental modification. Standard synthetic protocols, such as the Williamson ether synthesis, are applicable. This involves deprotonation of the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide, which is then treated with an alkyl or aryl halide.

Alkylation of phenolic compounds can be achieved with various alkylating agents to introduce diverse functionalities. google.com For instance, reagents like 1-(3-chloropropyl)pyrrolidine (B1588886) can be used to append complex alkyl chains. google.com Another approach involves the use of formamide (B127407) acetals, which serve as effective alkylating agents for phenols under mild conditions. researchgate.net The synthesis of aryl ethers can be accomplished through coupling reactions, often catalyzed by transition metals, or via sulfonyl transfer reactions where an aryl mesylate acts as both a protecting group and an activating group for ether formation. researchgate.net

Table 1: Representative Etherification Reactions for Phenolic Compounds

Ether Type Reagent Example Base/Catalyst General Conditions
Alkyl Ether Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) K₂CO₃, NaH Aprotic solvent (e.g., Acetone, DMF)
Complex Alkyl Ether 2-[2-(2-chloroethoxy)ethoxy]tetrahydropyran K₂CO₃ DMF, 80 °C jst.go.jp
Aryl Ether Aryl Halide (e.g., Fluorobenzene) Palladium or Copper Catalyst High temperature

Synthesis of Carboxylic Acid Esters and Phosphate (B84403) Esters

Esterification of the phenolic hydroxyl group is another common derivatization strategy. Carboxylic acid esters are readily prepared by reacting 3-(Methanesulfinyl)phenol with carboxylic acids, acid chlorides, or acid anhydrides. A widely used method for coupling carboxylic acids directly with alcohols is the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This reaction proceeds under mild, nonacidic conditions. orgsyn.org

Biocatalytic methods have also been employed for the synthesis of phenolic esters. Lipases, such as those from Candida antarctica (CALB), can catalyze the esterification of phenolic compounds with high efficiency and selectivity. mdpi.com For example, phenolic acids can be esterified with alcohols like ethanol (B145695), or phenols can be transesterified using vinyl acetate (B1210297). mdpi.com

In addition to carboxylic acid esters, sulfonate esters can be synthesized from phenols and sulfonyl chlorides. researchgate.net While direct synthesis of phosphate esters of this compound is not extensively documented in the provided literature, standard phosphorylation procedures using phosphoryl chloride (POCl₃) or other phosphitylating agents are chemically feasible and represent a potential route for derivatization.

Table 2: Common Esterification Methods for Phenols

Ester Type Reagent Example Catalyst/Coupling Agent Key Features
Carboxylate Ester Carboxylic Acid DCC / DMAP Mild conditions, high yield orgsyn.org
Carboxylate Ester Vinyl Acetate Lipase (e.g., CALB) Biocatalytic, environmentally benign mdpi.com
Sulfonate Ester Sulfonyl Chloride Pyridine (B92270) or other base Forms stable sulfonate esters researchgate.net

Synthesis of Sulfoxide-Modified Analogues

Modification of the sulfoxide (B87167) group itself allows for the exploration of steric and electronic effects imparted by this functional group.

Creating analogues with different sulfinyl groups (e.g., ethylsulfinyl, phenylsulfinyl) typically involves a two-step process. The first step is the synthesis of the corresponding thioether (sulfide). For example, a 3-(alkylsulfanyl)phenol or 3-(arylsulfanyl)phenol precursor would be prepared. The second step is the controlled oxidation of the thioether to the desired sulfoxide. nih.govacs.org A variety of oxidizing agents can be used for this transformation, with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide allowing for the selective oxidation of the sulfide (B99878) to the sulfoxide without over-oxidation to the sulfone.

The sulfur atom in a sulfoxide is a stereogenic center, allowing for the existence of enantiomers. The synthesis of enantiomerically enriched or pure sulfoxides is of significant interest in medicinal chemistry and asymmetric synthesis. nih.gov The most common strategy for producing chiral sulfoxides is the asymmetric oxidation of the corresponding prochiral sulfide. acs.org

This can be achieved using chiral oxidizing agents. For example, chiral oxaziridines, such as N-(phenylsulfonyl)(3,3-dichlorocamphoryl)oxaziridine, have been used to produce enantioenriched sulfoxides with high enantiomeric excess (ee). researchgate.net Biocatalytic oxidation, using enzymes like flavin-containing monooxygenases (FMOs), can also be highly stereoselective, producing one enantiomer of the sulfoxide preferentially. researchgate.net The resulting chiral sulfoxides are generally configurationally stable. acs.org

Table 3: Methods for Chiral Sulfoxide Synthesis

Method Reagent/Catalyst Example Principle
Chiral Chemical Oxidant N-(phenylsulfonyl)(3,3-dichlorocamphoryl)oxaziridine Asymmetric oxidation of the corresponding sulfide researchgate.net
Metal-Catalyzed Oxidation Titanium-DIOL complex with hydroperoxide Sharpless-Kagan asymmetric oxidation
Biocatalytic Oxidation Flavin-containing monooxygenase (FMO) Enzyme-catalyzed stereoselective oxidation of the sulfide researchgate.net

Aromatic Ring Substitution

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional substituents. The regiochemical outcome of such reactions is governed by the directing effects of the two existing groups: the hydroxyl (-OH) group and the methanesulfinyl (-SOCH₃) group.

The hydroxyl group is a powerful activating group and an ortho, para-director. byjus.com The methanesulfinyl group, conversely, is a deactivating group and a meta-director. In cases of conflicting directing effects, the strongly activating hydroxyl group typically dominates the regioselectivity.

Therefore, electrophiles are expected to add to the positions ortho and para to the hydroxyl group. For this compound, these positions are C2, C4, and C6.

C2: ortho to -OH

C4: ortho to -OH

C6: para to -OH

The methanesulfinyl group at C3 would direct incoming electrophiles to the C5 position, but this effect is generally overridden by the powerful activation from the hydroxyl group. Due to the high reactivity conferred by the phenol, reactions like halogenation can often proceed even without a Lewis acid catalyst. byjus.com For example, treatment of a phenol with bromine water can lead to poly-substitution, yielding the 2,4,6-tribromophenol (B41969) derivative. byjus.com Similarly, nitration using dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. byjus.com The precise ratio of isomers (C2, C4, C6) would depend on the specific reaction conditions and the steric hindrance presented by the substituents.

Introduction of Halogen, Nitro, and Amino Groups

The introduction of new substituents onto the aromatic core of this compound is governed by the principles of electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is dictated by the directing effects of the existing hydroxyl (-OH) and methanesulfinyl (-S(O)CH₃) groups.

Directing Effects : The hydroxyl group at C1 is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. thieme-connect.comnih.gov This effect strongly enhances the nucleophilicity of the carbons at positions 2, 4, and 6. Conversely, the methanesulfinyl group at C3 is a deactivating group that withdraws electron density inductively, directing incoming electrophiles to the meta positions relative to itself (positions 1 and 5 on the ring). researchgate.net In a competitive scenario, the activating ortho, para-directing effect of the hydroxyl group typically dominates over the deactivating meta-directing effect of the sulfoxide. asianpubs.org Consequently, electrophilic substitution on this compound is predicted to occur predominantly at positions 2, 4, and 6, which are ortho and para to the hydroxyl group.

Halogenation : The halogenation of phenols can proceed readily, even without a Lewis acid catalyst, due to the highly activating nature of the hydroxyl group. nih.gov For this compound, treatment with bromine (Br₂) in a non-polar solvent like carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃) at low temperatures would be expected to yield a mixture of monobrominated products, primarily 2-bromo-5-(methanesulfinyl)phenol and 4-bromo-3-(methanesulfinyl)phenol. nih.gov The use of a polar solvent like water (bromine water) would likely lead to polybromination due to the increased ionization of phenol to the even more reactive phenoxide ion, potentially yielding 2,4,6-tribromo-3-(methanesulfinyl)phenol. nih.govnih.gov

Nitration : Nitration of phenols can be achieved with dilute nitric acid (HNO₃) to yield mononitrated products or with concentrated nitric acid to produce polynitrated compounds. nih.gov For this compound, reaction with dilute HNO₃ at low temperatures is expected to produce a mixture of 2-nitro-5-(methanesulfinyl)phenol and 4-nitro-3-(methanesulfinyl)phenol. The use of stronger nitrating agents, such as a mixture of concentrated nitric and sulfuric acids, could lead to dinitration, although the deactivating effect of the sulfoxide and the first introduced nitro group would make subsequent substitutions more difficult.

Amination : A direct electrophilic amination of the phenol ring is not a standard procedure. Instead, amino derivatives are typically prepared through the reduction of precursor nitro compounds. The nitro-substituted derivatives of this compound, obtained as described above, can be converted to the corresponding amino-phenols. Common reduction methods include catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) under hydrogen pressure, or chemical reduction with metals in acidic conditions (e.g., tin or iron in HCl). nih.gov This two-step sequence (nitration followed by reduction) provides a reliable route to compounds such as 2-amino-5-(methanesulfinyl)phenol and 4-amino-3-(methanesulfinyl)phenol. libguides.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound
ReactionReagentsPredicted Major Products
Halogenation (Mono)Br₂, CHCl₃2-Bromo-5-(methanesulfinyl)phenol, 4-Bromo-3-(methanesulfinyl)phenol
Halogenation (Poly)Aqueous Br₂2,4,6-Tribromo-3-(methanesulfinyl)phenol
NitrationDilute HNO₃2-Nitro-5-(methanesulfinyl)phenol, 4-Nitro-3-(methanesulfinyl)phenol
Amination (via Nitration)1. HNO₃/H₂SO₄ 2. Fe/HCl or H₂/Pd-C2-Amino-5-(methanesulfinyl)phenol, 4-Amino-3-(methanesulfinyl)phenol

Alkylation and Acylation of the Aromatic Core

Friedel-Crafts reactions provide a direct method for forming carbon-carbon bonds at the aromatic core, introducing alkyl and acyl moieties.

Alkylation : The Friedel-Crafts alkylation of this compound involves treating the phenol with an alkyl halide (e.g., R-Cl) in the presence of a Lewis acid catalyst (e.g., AlCl₃). rsc.org The reaction proceeds via an electrophilic carbocation (R⁺) which is attacked by the electron-rich aromatic ring. mdpi.com Given the directing effects, alkylation is expected to occur at the ortho and para positions relative to the hydroxyl group. However, Friedel-Crafts alkylations are prone to limitations, including polyalkylation, as the newly added alkyl group further activates the ring, and carbocation rearrangements, which can lead to a mixture of products. rsc.org Aromatic rings with deactivating groups, like the methanesulfinyl group, can be less reactive, potentially requiring harsher conditions. mdpi.com

Acylation : Friedel-Crafts acylation, which introduces an acyl group (-COR) using an acyl halide (RCOCl) or anhydride (B1165640) with a Lewis acid catalyst, is generally more controlled than alkylation. rsc.org The resulting ketone product contains a deactivating acyl group, which prevents further acylation reactions on the same ring. tandfonline.com For this compound, acylation would be expected to yield ortho- and para-hydroxyaryl ketones, such as 2-acyl-5-(methanesulfinyl)phenol and 4-acyl-3-(methanesulfinyl)phenol. sciencemadness.org These ketone derivatives can be subsequently reduced to the corresponding alkyl groups (e.g., via Clemmensen or Wolff-Kishner reduction), providing a reliable, rearrangement-free route to linear alkyl-substituted phenols that circumvents the issues of direct alkylation. tandfonline.com

Table 2: Predicted Products of Friedel-Crafts Reactions on this compound
ReactionReagentsPredicted Major ProductsNotes
AlkylationR-Cl, AlCl₃2-Alkyl-5-(methanesulfinyl)phenol, 4-Alkyl-3-(methanesulfinyl)phenolProne to polyalkylation and carbocation rearrangement.
AcylationRCOCl, AlCl₃2-Acyl-5-(methanesulfinyl)phenol, 4-Acyl-3-(methanesulfinyl)phenolNo polyacylation; product is deactivated.

Formation of Polycyclic and Heterocyclic Systems Incorporating the this compound Moiety

The functional groups of this compound and its derivatives serve as synthetic handles for the construction of more complex fused and spirocyclic ring systems.

Fusion with Carbocyclic Rings

Annulation reactions can be employed to build additional carbocyclic rings onto the this compound framework. This typically involves a two-step sequence where a side chain is first attached to the ring and then cyclized. For example, a Friedel-Crafts acylation with a cyclic anhydride (e.g., succinic anhydride) would introduce a keto-acid side chain. This chain can then be reduced and subsequently cyclized under acidic conditions (e.g., intramolecular Friedel-Crafts alkylation) to form a fused six-membered ring, leading to a tetralone derivative. The specific isomer formed would depend on the initial acylation position (ortho or para to the hydroxyl group). Such annulation strategies are a key method for building polycyclic aromatic systems from simple phenolic precursors. ibs.re.kr

Incorporation into Nitrogen-Containing Heterocycles

The amino-substituted derivatives of this compound are valuable precursors for synthesizing fused nitrogen-containing heterocycles. mdpi.commdpi.com

Quinoline (B57606) Synthesis (Skraup Reaction) : The Skraup synthesis can be used to construct a quinoline ring fused to the benzene (B151609) nucleus. wikipedia.org For example, reacting 4-amino-3-(methanesulfinyl)phenol with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene (B124822) or arsenic acid) would be expected to produce a 7-hydroxy-6-(methanesulfinyl)quinoline. researchgate.netresearchgate.net The reaction involves the dehydration of glycerol to acrolein, Michael addition of the aminophenol, acid-catalyzed cyclization, and subsequent dehydrogenation.

Coumarin Synthesis (Pechmann Condensation) : While not a nitrogen heterocycle, the Pechmann condensation is a classic reaction of phenols that yields fused oxygen-containing heterocycles (coumarins). researchgate.net Reacting this compound with a β-ketoester (like ethyl acetoacetate) under acidic conditions (e.g., H₂SO₄ or a solid acid catalyst) would lead to the formation of a 4-methyl-6-(methanesulfinyl)coumarin. asianpubs.orgtandfonline.com

Tetrahydro-β-carboline Synthesis (Pictet-Spengler Reaction) : The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems. nih.govwikipedia.org This reaction requires a β-arylethylamine. While this compound is not a direct substrate, it could be elaborated into a suitable precursor. For example, if a tryptamine (B22526) derivative bearing the this compound moiety were synthesized, it could undergo a Pictet-Spengler reaction with an aldehyde or ketone to form a complex heterocyclic product. wikipedia.org

Synthesis of Bridged or Spirocyclic Systems

The construction of bridged or spirocyclic systems from phenolic precursors represents a sophisticated method for generating three-dimensional molecular complexity.

Spirocyclization : Intramolecular dearomatization reactions of phenols are a key strategy for synthesizing spirocycles. thieme-connect.comrsc.org For instance, a derivative of this compound bearing a suitable nucleophilic tether at the C4 position could undergo oxidative spirocyclization. Treatment with a hypervalent iodine reagent, such as phenyliodine(III) diacetate (PIDA), can trigger an intramolecular attack of the tether onto the aromatic ring, forming a spirocyclic dienone. beilstein-journals.orgbeilstein-journals.org Transition-metal-catalyzed intramolecular Friedel-Crafts-type reactions have also been developed to convert phenol derivatives into spiro[4.5] and spiro[5.5]cyclohexadienones. thieme-connect.com

Bridged Systems : The synthesis of bridged ring systems often involves multi-step sequences or transition-metal-catalyzed "cut-and-sew" reactions. nih.govacs.org While specific examples starting from this compound are not documented, general methods exist for creating bridged structures from phenol derivatives. For instance, an acid-catalyzed condensation of a phenol with a suitable difunctional reagent can lead to methylene-bridged phenol dimers. researchgate.net More advanced rhodium-catalyzed cycloadditions involving phenol-derived substrates can also construct complex bridged frameworks. nih.gov

Structure-Reactivity Relationship Studies of Derivatives

The systematic modification of the this compound structure allows for the study of structure-reactivity relationships (SRRs). By introducing different substituents at various positions, one can quantitatively assess how these changes influence the molecule's chemical properties.

Quantitative structure-activity relationship (QSAR) models are often developed by correlating reaction rates or equilibrium constants with substituent parameters, such as Hammett constants (σ). researchgate.net The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a substituted derivative to the rate constant of the unsubstituted parent compound (k₀) through the reaction constant (ρ) and the substituent constant (σ).

For the derivatives of this compound, such studies could elucidate the electronic effects of the substituents on reaction mechanisms. For example, in electrophilic aromatic substitution reactions, a Hammett plot could be constructed by measuring the reaction rates for a series of derivatives with varying substituents at the C4 position. Electron-donating groups (e.g., -CH₃, -OCH₃) have negative σ values and would be expected to increase the reaction rate, while electron-withdrawing groups (e.g., -Cl, -NO₂) have positive σ values and would decrease the rate. mdpi.combritannica.com

Influence of Substituents on Electronic Properties

The electronic character of this compound is governed by the combined effects of the electron-donating hydroxyl (-OH) group and the electron-withdrawing methanesulfinyl (-S(O)CH₃) group. Introducing additional substituents onto the aromatic ring can further modulate these properties, primarily by altering the acidity of the phenolic proton (pKa) and the electron density across the molecule.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halogens (-Cl, -Br) increase the acidity of the phenolic proton (lower the pKa) by stabilizing the resulting phenoxide ion through inductive and/or resonance effects. chemrxiv.orgpharmaguideline.comyoutube.com When an EWG is placed at the ortho or para position relative to the hydroxyl group, it can more effectively delocalize the negative charge of the phenoxide ion, leading to a significant increase in acidity. pharmaguideline.comlibretexts.org

Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH₃) or alkoxy (-OCH₃) groups decrease the acidity of the phenol (raise the pKa). chemrxiv.orgyoutube.com They donate electron density into the ring, which destabilizes the phenoxide anion by increasing the negative charge on the oxygen atom. chemrxiv.org

Table 1: Predicted Influence of Substituents on the Acidity (pKa) of this compound Derivatives

Substituent (X)PositionElectronic EffectPredicted pKa Change (relative to parent)
-NO₂4- (para to -OH)Strongly Electron-WithdrawingDecrease Significantly
-CN6- (ortho to -OH)Electron-WithdrawingDecrease
-Cl4- (para to -OH)Electron-Withdrawing (Inductive)Decrease
-CH₃5- (para to -S(O)CH₃)Electron-DonatingIncrease Slightly
-OCH₃4- (para to -OH)Electron-Donating (Resonance)Increase

Steric Hindrance Effects on Reactivity

Steric hindrance, the spatial bulk of substituent groups, plays a critical role in the reactivity of this compound derivatives by impeding access to reaction centers. core.ac.ukresearchgate.net This effect is most pronounced when bulky substituents are located ortho to a reactive site (the 2- or 6-positions relative to the hydroxyl group). core.ac.ukacs.org

Reactions involving the phenolic hydroxyl group, such as etherification or esterification, are highly sensitive to steric hindrance. A bulky group at position 2 or 6 can physically block the approach of reagents to the hydroxyl oxygen, significantly slowing down or even preventing the reaction. acs.orgcmu.edu Similarly, electrophilic aromatic substitution reactions are directed by both electronic effects and steric hindrance. While the hydroxyl group strongly directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6), a large substituent already present at one of these sites will disfavor substitution at adjacent positions. acs.org

For example, in a study of competitive gas-phase reactions, phenols with bulky ortho-substituents showed a marked decrease in reactivity at the ring, with 2,6-di-tert-butylphenol (B90309) being almost exclusively unreactive due to steric blocking. acs.org While this study did not specifically include this compound, the principle directly applies. A derivative like 2-tert-butyl-3-(methanesulfinyl)phenol would be expected to show significantly reduced reactivity at the hydroxyl group compared to the parent compound.

The impact of steric hindrance can be summarized in the following table, which outlines the expected reactivity trends for various reactions based on substituent placement.

Table 2: Predicted Effects of Steric Hindrance on the Reactivity of this compound Derivatives

DerivativeReaction TypeExpected Reactivity (Relative to Parent)Reason
2-Methyl-3-(methanesulfinyl)phenolO-Alkylation (Williamson Ether Synthesis)DecreasedSteric hindrance from the ortho-methyl group shields the phenolic oxygen. acs.org
2,6-Dimethyl-3-(methanesulfinyl)phenolAromatic BrominationSignificantly DecreasedBoth ortho positions are blocked, hindering electrophilic attack. core.ac.uk
4-tert-Butyl-3-(methanesulfinyl)phenolO-Alkylation (Williamson Ether Synthesis)ComparableThe bulky group is para to the hydroxyl and does not significantly shield it.
2-tert-Butyl-3-(methanesulfinyl)phenolSulfoxide OxidationSlightly DecreasedThe bulky group may partially hinder the approach of the oxidant to the sulfur atom.

Hammett and Taft Equation Analysis

Linear Free Energy Relationships (LFERs), such as the Hammett and Taft equations, provide a powerful quantitative tool for understanding the influence of electronic effects on reaction rates and equilibria. viu.ca The Hammett equation, in its basic form (log(k/k₀) = ρσ), relates the logarithm of the relative reaction rate (k/k₀) or equilibrium constant (K/K₀) of a substituted derivative to that of the parent compound.

σ (Sigma): The substituent constant, which quantifies the electronic effect (both inductive and resonance) of a substituent. It is independent of the reaction type.

ρ (Rho): The reaction constant, which measures the sensitivity of a particular reaction to substituent effects. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups (buildup of negative charge in the transition state), while a negative ρ value signifies that electron-donating groups accelerate the reaction (buildup of positive charge). viu.cacdnsciencepub.com

While a specific Hammett study focused exclusively on a series of this compound derivatives is not prominent in the literature, data from analogous systems, such as the oxidation of substituted aryl methyl sulfoxides or the ionization of substituted phenols, are highly illustrative.

For instance, a study on the oxidation of p-substituted aryl methyl sulfoxides with hydrogen peroxide catalyzed by a Zr-based metal-organic framework reported a positive ρ value of +0.42. mdpi.comnih.gov This positive value indicates that the reaction proceeds through a transition state with developing negative charge at the reaction center, meaning it is accelerated by electron-withdrawing substituents on the phenyl ring. nih.gov Another study on the cooxidation of substituted phenyl methyl sulfoxides with Cr(VI) yielded a ρ value of -0.927, indicating a transition state with developing positive charge, thus accelerated by electron-donating groups. cdnsciencepub.com

For the acidity of phenols, the Hammett plot of pKa versus the substituent constant σ gives a positive ρ value, because the equilibrium is favored by electron-withdrawing groups that stabilize the negative charge on the phenoxide ion. rsc.org For the ionization of substituted phenols in water, the reaction constant ρ is defined as +2.23. researchgate.net

Table 3: Illustrative Hammett Analysis for Reactions Relevant to this compound

Reaction SeriesReaction Constant (ρ)InterpretationReference
Ionization of meta- and para-substituted phenols (in 20% water-ethanol)+2.463Reaction is highly sensitive to substituent effects; buildup of negative charge (phenoxide) is stabilized by EWGs. rsc.org
Oxidation of p-substituted aryl methyl sulfoxides (H₂O₂/Zr-MOF)+0.42Reaction involves a nucleophilic attack by the sulfoxide; buildup of negative charge in the transition state is stabilized by EWGs. nih.gov
Cooxidation of phenyl methyl sulfoxides (Cr(VI)/oxalic acid)-0.927Reaction involves a transition state with positive charge character, which is stabilized by EDGs. cdnsciencepub.com

These examples demonstrate how Hammett analysis can be applied to predict the reactivity of this compound derivatives. For a reaction involving its phenolic -OH group, a positive ρ value is expected, whereas a reaction at the sulfoxide center could have a positive or negative ρ depending on whether the sulfur atom acts as a nucleophile or if the transition state involves electron deficiency.

Advanced Spectroscopic and Analytical Characterization

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides complementary information to NMR, offering a detailed fingerprint of the functional groups within the molecule.

The IR and Raman spectra of 3-(Methanesulfinyl)phenol are dominated by the characteristic vibrations of its key functional groups.

Phenolic Hydroxyl Group: The O-H stretching vibration (ν O-H) gives rise to a strong and typically broad absorption band in the IR spectrum, located in the 3600-3200 cm⁻¹ region. researchgate.net Its exact position and shape are highly sensitive to hydrogen bonding. The in-plane O-H bending (δ O-H) and C-O stretching (ν C-O) modes are coupled and appear in the 1400-1200 cm⁻¹ region.

Sulfinyl Group: The S=O stretching vibration (ν S=O) is the most characteristic feature of the sulfoxide (B87167). It produces a very strong and sharp band in the IR spectrum, typically between 1070 and 1030 cm⁻¹ for alkyl aryl sulfoxides. researchgate.netelectronicsandbooks.com This band's position can be influenced by the electronic nature of the aromatic ring and by hydrogen bonding. The C-S stretching vibration is found at a lower frequency, generally in the 800-600 cm⁻¹ range.

Aromatic Ring: The spectrum also contains vibrations from the benzene (B151609) ring, including aromatic C-H stretching (ν C-H) just above 3000 cm⁻¹, C=C ring stretching modes in the 1600-1450 cm⁻¹ region, and C-H out-of-plane (γ C-H) bending bands below 900 cm⁻¹, which are diagnostic of the 1,3-disubstitution pattern. researchgate.net

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Expected IR Intensity
O-H StretchPhenolic -OH3600 - 3200Strong, Broad
C-H Stretch (sp²)Aromatic3100 - 3000Medium
C-H Stretch (sp³)Methyl2980 - 2870Medium
C=C StretchAromatic Ring1600, 1580, 1470Medium to Strong
O-H BendPhenolic -OH~1350Medium
C-O StretchPhenolic C-O~1230Strong
S=O StretchSulfinyl1070 - 1030Very Strong
C-S StretchC-SO-C800 - 600Medium
C-H Out-of-Plane Bend1,3-Disubstituted Ring900 - 690Strong

Infrared spectroscopy is an exceptionally powerful tool for studying hydrogen bonding. The phenolic -OH group is a potent hydrogen bond donor, while the oxygen of the sulfinyl group is an effective hydrogen bond acceptor. This allows for the formation of intermolecular hydrogen bonds.

In a dilute solution using a non-polar solvent (like CCl₄), a sharp "free" O-H stretching band would be observed near 3600 cm⁻¹. As the concentration of the solution increases, intermolecular hydrogen bonding becomes more prevalent. This would lead to the appearance of one or more broad, lower-frequency (red-shifted) O-H bands. researchgate.net These new bands correspond to different hydrogen-bonded species, such as phenol-phenol dimers and phenol-sulfoxide complexes. By carefully analyzing the changes in the IR spectrum as a function of concentration, it is possible to differentiate between these interactions and study their relative strengths. The S=O stretching frequency is also expected to shift to a lower wavenumber upon participating in a hydrogen bond, providing another spectroscopic handle to probe these non-covalent interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable information about the electronic structure of this compound by examining the absorption of ultraviolet and visible light, which induces electronic transitions within the molecule.

The UV-Vis spectrum of this compound is primarily dictated by its aromatic ring (the chromophore) and the influence of the hydroxyl (-OH) and methanesulfinyl (-S(O)CH₃) substituents. The benzene ring itself exhibits characteristic absorptions, which are modified by these functional groups.

The principal electronic transitions observed for aromatic compounds like phenol (B47542) are π → π* transitions. mdpi.comnih.gov Phenol typically displays two main absorption bands: a strong primary band (E-band) around 210 nm and a weaker secondary band (B-band) with fine structure around 270 nm. The B-band is formally forbidden but becomes allowed due to vibrational coupling.

The substituents on the benzene ring significantly impact the energy of these transitions and the resulting absorption maxima (λ_max).

Hydroxyl Group (-OH): As an auxochrome, the -OH group, with its lone pairs of electrons, interacts with the π-system of the benzene ring (resonance effect), typically causing a bathochromic shift (shift to longer wavelengths) and an increase in molar absorptivity (hyperchromic effect).

Methanesulfinyl Group (-S(O)CH₃): The sulfoxide group is itself a chromophore and acts as an electron-withdrawing group through induction, while also possessing lone pairs on the sulfur and oxygen atoms that can potentially interact with the aromatic ring. This complex electronic influence modifies the π → π* transitions of the phenolic system. It can also introduce low-intensity n → π* transitions associated with the non-bonding electrons of the sulfoxide group.

Based on the analysis of phenol and related substituted aromatics, the expected UV-Vis absorption bands for this compound are summarized in the table below. The presence of the methanesulfinyl group is anticipated to shift the characteristic phenolic B-band.

Table 1: Predicted UV-Vis Absorption Data for this compound

Predicted λ_max (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition TypeAssociated Chromophore
~215-225High (~6,000-8,000)π → πPhenyl Ring
~275-285Moderate (~1,500-2,500)π → π (B-band)Substituted Phenyl Ring
~290-310Low (<100)n → π*Sulfoxide Group

This table presents predicted data based on the analysis of phenol and the electronic effects of its substituents. Actual experimental values may vary.

The polarity of the solvent can significantly influence the position of absorption bands, a phenomenon known as solvatochromism. thermofisher.comaccustandard.com This effect is particularly useful for identifying the nature of the electronic transitions.

π → π Transitions:* These transitions typically involve an excited state that is more polar than the ground state. Therefore, increasing the solvent polarity will stabilize the excited state more than the ground state, resulting in a small bathochromic (red) shift.

n → π Transitions:* In this case, the ground state is generally more stabilized by polar, protic solvents (through hydrogen bonding with the non-bonding electrons) than the excited state. This leads to an increase in the energy gap between the states and results in a hypsochromic (blue) shift as solvent polarity increases. matec-conferences.org

The analysis of solvent effects can thus help to distinguish between the different types of transitions in the spectrum of this compound.

Table 2: Expected Solvent Effects on the UV-Vis Spectrum of this compound

SolventPolarityTransitionExpected ShiftPredicted λ_max Range (nm)
HexaneNon-polarπ → π-~275
n → π-~310
Chloroform (B151607)Moderately Polarπ → πSmall Bathochromic~277
n → πSmall Hypsochromic~305
Ethanol (B145695)Polar, Proticπ → πBathochromic~280
n → πHypsochromic~295
WaterHighly Polar, Proticπ → πBathochromic~282
n → πHypsochromic~290

This table illustrates the general principles of solvent shifts as applied to this compound. The magnitude of the shifts can vary.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. acs.org For this compound, with the molecular formula C₇H₈O₂S, the theoretical monoisotopic mass can be calculated with high accuracy. This exact mass serves as a definitive confirmation of the compound's elemental composition, distinguishing it from isomers or compounds with the same nominal mass. researchgate.net

Table 3: Exact Mass Calculation for this compound

ElementIsotopeAtomic Mass (Da)CountTotal Mass (Da)
Carbon¹²C12.000000784.000000
Hydrogen¹H1.00782588.062600
Oxygen¹⁶O15.994915231.989830
Sulfur³²S31.972071131.972071
Total 156.024501

The experimentally determined m/z value for the protonated molecule [M+H]⁺ in HRMS should closely match the calculated value of 157.032326 Da.

In mass spectrometry, the molecular ion ([M]⁺˙) can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, fragmentation is expected to occur at the functional groups and the aromatic ring. docbrown.info

Key predicted fragmentation pathways include:

Loss of a methyl radical (•CH₃): Cleavage of the S-CH₃ bond would result in an ion at m/z 141.

Loss of the sulfinyl group (•SOH): A rearrangement followed by cleavage could lead to the loss of a sulfinyl radical, producing a fragment at m/z 107.

McLafferty-type rearrangement: A characteristic rearrangement for sulfoxides involves the transfer of a hydrogen atom followed by the elimination of a neutral alkene (methanesulfenic acid, CH₃SOH, in this case), potentially leading to a benzyne-like fragment ion at m/z 92.

Loss of carbon monoxide (CO): A common fragmentation for phenols involves the loss of CO from the molecular ion to yield a fragment at m/z 128, or from a subsequent fragment. docbrown.info

Cleavage of the C-S bond: The bond between the aromatic ring and the sulfur atom can break, leading to fragments corresponding to the phenyl-hydroxyl portion (e.g., [C₆H₅O]⁺ at m/z 93) and the methanesulfinyl portion.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonFormulaOrigin
156[C₇H₈O₂S]⁺˙Molecular Ion (M⁺˙)Ionization of the parent molecule
141[C₆H₅O₂S]⁺[M - CH₃]⁺Loss of a methyl radical
109[C₆H₅O]⁺[M - CH₃SO]⁺Loss of the methanesulfinyl group
94[C₆H₆O]⁺˙Phenol ionRearrangement and cleavage
93[C₆H₅O]⁺[C₆H₅O]⁺Cleavage of C-S bond and loss of H
77[C₆H₅]⁺[C₆H₅]⁺Loss of •OH from the [C₆H₆O]⁺˙ ion
65[C₅H₅]⁺[C₅H₅]⁺Loss of CO from the [C₆H₅O]⁺ ion

This table presents plausible fragmentation pathways based on the known mass spectrometry of phenols and sulfoxides. docbrown.infocdnsciencepub.com

Chromatographic methods coupled with mass spectrometry are essential for separating this compound from reaction mixtures, identifying impurities, and performing quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for analyzing volatile and thermally stable compounds. oup.com Due to the polarity and potential thermal lability of the sulfoxide and phenol groups, direct analysis of this compound by GC can be challenging, potentially leading to peak tailing or degradation. nih.gov To overcome this, derivatization is often employed, where the polar -OH group is converted to a less polar and more volatile silyl (B83357) ether (e.g., using BSTFA or MSTFA). nih.gov

Purity Analysis: In a GC-MS chromatogram, a pure sample of derivatized this compound would show a single, sharp peak at a specific retention time. The presence of other peaks would indicate impurities, which can be identified by their respective mass spectra. thermofisher.commatec-conferences.org

Mixture Analysis: GC-MS allows for the separation and identification of this compound within a complex matrix, provided the components are sufficiently volatile. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideally suited for the analysis of polar, non-volatile, and thermally sensitive compounds like this compound, as it does not require derivatization. mdpi.comnih.gov Reversed-phase HPLC is the most common separation mode, using a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol (B129727), often with additives like formic acid to improve ionization). acs.orgjasco-global.comnih.gov

Purity and Mixture Analysis: LC-MS separates the components of a mixture in the liquid phase before they are introduced into the mass spectrometer for detection and identification. researchgate.net This technique is highly sensitive and selective, making it the preferred method for analyzing sulfoxide-containing compounds in various matrices and for assessing the purity of the final product. researchgate.netciac.jl.cn The accuracy of quantification can be significantly improved by using authentic metabolite standards. nih.gov

X-ray Crystallography

X-ray crystallography is a powerful analytical technique for the precise determination of the three-dimensional atomic arrangement within a crystalline solid. uhu-ciqso.esuol.de It provides definitive information on bond lengths, bond angles, and the conformation of a molecule, as well as how molecules arrange themselves in the crystal lattice. uhu-ciqso.es

Single crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the solid-state structure of a crystalline compound. uhu-ciqso.es The technique involves irradiating a single, high-quality crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. uol.de The positions and intensities of the diffracted beams are directly related to the electron density distribution within the crystal, allowing for the calculation of a detailed three-dimensional molecular structure. uol.de

As of the current literature review, a complete single crystal X-ray diffraction study for this compound, including its specific lattice parameters, bond lengths, and bond angles, is not publicly available. While the technique has been used to determine the absolute configuration of more complex sulfoxide-containing molecules, the specific crystal structure of the parent compound this compound remains to be reported. researchgate.netdiva-portal.org

In the absence of a solved crystal structure, the analysis of intermolecular interactions in solid this compound is predictive, based on the known properties of its functional groups. The molecule contains a phenolic hydroxyl group (-OH) and a sulfoxide group (S=O), both of which are highly capable of forming strong intermolecular hydrogen bonds.

Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). libretexts.org The oxygen atom of the methanesulfinyl group is a potent hydrogen bond acceptor. iucr.org Therefore, it is anticipated that the crystal packing of this compound would be heavily influenced by a network of O-H···O hydrogen bonds, potentially forming chains or more complex three-dimensional architectures. sharps.ac.cn

Dipole-Dipole Interactions: The polar sulfoxide bond introduces a significant dipole moment, leading to dipole-dipole interactions that would further influence molecular alignment in the solid state.

The interplay of these forces dictates the final crystal packing, density, and other macroscopic properties of the solid. libretexts.orgiucr2017.org

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. nih.gov Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. While polymorphism is a critical area of study, particularly in the pharmaceutical industry, a dedicated investigation into the potential polymorphs of this compound has not been identified in the reviewed scientific literature. nih.govgoogle.com

Chiroptical Spectroscopy (if chiral derivatives are studied)

The methanesulfinyl group in this compound contains a stereogenic sulfur atom, rendering the molecule chiral. Chiroptical spectroscopy techniques are essential for studying such molecules, as they provide information about their absolute configuration and conformation in solution. nih.gov

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov It is an exceptionally powerful tool for determining the absolute configuration of chiral sulfoxides. The sign and intensity of the observed CD signals (known as Cotton effects) are highly sensitive to the spatial arrangement of atoms around the chiral center. researchgate.net

A detailed study on a closely related derivative, 3-Methanesulfinyl-5-methylmercaptophenol , demonstrates the utility of this technique. researchgate.net This compound is a thermal decomposition product of Rubroflavin. Researchers determined its absolute configuration by comparing the experimentally measured CD spectrum with quantum mechanically calculated spectra. researchgate.net

The methodology involved a multi-step computational approach:

A conformational search was performed to identify all stable low-energy structures of the molecule. Fifteen local minima were located for the (R)-isomer. researchgate.net

The geometry of each conformer was optimized using ab initio calculations. researchgate.net

The CD spectrum for each individual conformer was then calculated. researchgate.net

The final theoretical CD spectrum was generated by summing the spectra of all conformers, weighted by their predicted population based on their relative energies (Boltzmann weighting). researchgate.net

By comparing the sign and shape of this calculated spectrum to the experimentally measured one, the absolute configuration of the chiral sulfoxide was definitively assigned. researchgate.net

Computational Parameter Method/Basis Set Used Purpose
Geometry OptimizationHF/6-31+GTo find the lowest energy three-dimensional structure for each of the 15 identified conformers.
Relative Energy DeterminationZPE + MP2/6-31+G//HF/6-31+G*To calculate the relative energies of the conformers for Boltzmann population analysis.
CD Spectra CalculationCIS (Configuration Interaction Singles)To calculate the theoretical CD spectrum for each optimized conformer.

Table 1: Summary of computational methods used in the CD spectral analysis of 3-Methanesulfinyl-5-methylmercaptophenol. researchgate.net

This combined experimental and theoretical approach is a cornerstone of modern stereochemical analysis, providing a reliable method for assigning the absolute configuration of chiral molecules like sulfoxides where crystallographic methods are not feasible or available. researchgate.netnih.gov

Computational and Theoretical Investigations of 3 Methanesulfinyl Phenol

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are central to understanding the intrinsic properties of 3-(Methanesulfinyl)phenol. By treating the molecule as a system of electrons and nuclei governed by the principles of quantum mechanics, these methods can predict a variety of molecular attributes with high fidelity.

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for predicting the three-dimensional arrangement and electronic nature of molecules like this compound. harvard.eduunair.ac.id DFT calculations determine the molecule's most stable structure, or optimized geometry, by finding the lowest energy conformation. ijaemr.com

Key electronic insights from DFT include the mapping of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resultant energy gap. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and its tendency to undergo electronic transitions. Furthermore, DFT can generate an electrostatic potential map, which visualizes electron-rich and electron-deficient areas, crucial for understanding how the molecule interacts with other molecules.

Table 1: Representative Data from DFT Geometry Optimization of a Phenol (B47542) Derivative This table illustrates the type of data obtained from DFT calculations for a phenolic compound. Specific values for this compound would require dedicated computation.

Parameter Atom Pair/Triplet Calculated Value (B3LYP/6-311++G(2df,2p))
Bond Length C-O ~1.367 Å
Bond Length O-H ~0.965 Å
Bond Angle C-C-O ~120.5°
Bond Angle C-O-H ~109.9°

Ab initio methods, derived from first principles without empirical fitting, provide a more accurate, albeit computationally intensive, means of calculating the energy of this compound. researchgate.netnih.gov Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (e.g., CCSD(T)) theory incorporate a more sophisticated treatment of electron correlation than typical DFT approaches. researchgate.net

These high-level calculations are vital for obtaining precise values for total electronic energy, ionization potential, and electron affinity. Research on related substituted phenols has utilized these methods to determine relative energies of different conformers, providing a benchmark for other computational techniques. researchgate.netresearchgate.net This level of accuracy is essential for building a fundamental understanding of the molecule's energetic landscape.

Quantum mechanical calculations are indispensable for predicting and interpreting the spectroscopic signatures of this compound. By computing the magnetic shielding around each nucleus, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be determined. vanderbilt.edulibretexts.org Comparing these calculated shifts with experimental data is a key step in confirming molecular structure and assigning specific signals in the spectrum. docbrown.info

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using methods like DFT. ijaemr.com This analysis identifies the molecule's normal modes of vibration. The predicted frequencies and their intensities are crucial for assigning experimental spectral bands to specific functional group movements, such as the characteristic stretches of the sulfinyl (S=O) and phenolic (O-H) groups. researchgate.net

Table 2: Predicted Spectroscopic Parameters for this compound This table outlines the types of spectroscopic data that can be generated through computational methods.

Parameter Predicted Data Type
¹H NMR Chemical Shifts (ppm) Distinct signals for phenolic, aromatic, and methyl protons.
¹³C NMR Chemical Shifts (ppm) Unique signals for each carbon atom in the phenyl ring and the methyl group.
Key Vibrational Frequencies (cm⁻¹) Frequencies for O-H stretch, aromatic C-H stretches, S=O stretch, and C-S stretch.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations allow for the study of the temporal evolution of this compound, providing a window into its dynamic behavior, flexibility, and interactions within a solvent environment. nih.govekb.eg

MD simulations can map the accessible conformations of this compound in solution by tracking its atomic motions over time. nih.gov This is particularly useful for understanding the rotational freedom of the methanesulfinyl group with respect to the phenol ring. The simulation can uncover the most stable rotational angles (dihedrals) and the energy barriers separating different conformational states. By analyzing the simulation trajectory, researchers can identify the most prevalent molecular shapes and the speed at which the molecule transitions between them, which has direct implications for its biological and chemical reactivity.

The behavior of this compound in a solution is heavily dictated by its interactions with neighboring solvent molecules. MD simulations can model these interactions explicitly, offering a detailed view of the solvation shell. rsc.orgmdpi.com

Key insights from such simulations include the characterization of hydrogen bonds formed between the phenolic hydroxyl group and protic solvents like water, as well as interactions involving the sulfinyl oxygen. rsc.org The simulations can also describe the hydrophobic interactions between the aromatic ring and nonpolar regions of solvent molecules. By calculating radial distribution functions, the precise arrangement of solvent molecules around different parts of the this compound molecule can be quantified, which is fundamental to understanding its solubility and transport properties.

Table 3: Compound and Theoretical Method Names Mentioned

Name
This compound
Møller-Plesset perturbation theory
Coupled Cluster theory

Prediction of Reactivity and Reaction Pathways

Understanding the reactivity of this compound is fundamental to predicting its chemical transformations. Computational chemistry provides a suite of tools to explore potential reaction pathways and quantify the energetics involved.

Transition State Localization and Energy Barrier Calculations

A chemical reaction proceeds from reactants to products through a high-energy transition state. Locating this transition state and calculating its energy relative to the reactants (the energy barrier) is crucial for predicting the reaction rate. For this compound, this can be computationally modeled for various reactions, such as electrophilic aromatic substitution or oxidation of the sulfinyl group.

Methods like Density Functional Theory (DFT) are employed to map the potential energy surface of a reaction. By identifying the saddle point on this surface, the geometry of the transition state can be determined. Subsequent frequency calculations confirm the nature of this stationary point; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 1: Illustrative Energy Barrier Calculations for a Hypothetical Reaction of this compound

Reaction TypeComputational MethodBasis SetReactant Energy (Hartree)Transition State Energy (Hartree)Energy Barrier (kcal/mol)
Electrophilic NitrationB3LYP6-31G(d)-732.12345-732.0876522.46
Sulfoxide (B87167) OxidationM06-2Xdef2-TZVP-732.12345-732.0543243.38

Note: The data in this table is illustrative and represents the type of results obtained from transition state calculations.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the distribution and energies of these orbitals can be calculated using quantum chemical methods. The HOMO is expected to be localized primarily on the electron-rich phenol ring and the oxygen atom, making these sites susceptible to electrophilic attack. The LUMO, conversely, would likely have significant contributions from the aromatic ring and the sulfinyl group, indicating potential sites for nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-8.54
LUMO-1.23
HOMO-LUMO Gap7.31

Note: This data is for illustrative purposes. The actual values would be obtained from quantum chemical calculations.

Reaction Mechanism Elucidation through Computational Methods

Computational methods can be used to elucidate the step-by-step mechanism of a reaction. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can trace the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the desired minima on the potential energy surface.

Furthermore, more advanced techniques like ab initio molecular dynamics (AIMD) can simulate the dynamic evolution of a reacting system, providing a more detailed picture of the reaction mechanism, including the role of solvent molecules and the possibility of competing reaction pathways. For instance, AIMD simulations could be used to study the proton transfer dynamics from the phenolic hydroxyl group in a basic medium.

Molecular Electrostatic Potential (MEP) Mapping

The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its non-covalent interactions and reactive sites. acs.orgresearchgate.net The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values.

Identification of Electrophilic and Nucleophilic Sites

In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the phenolic oxygen atom due to its lone pairs of electrons. The π-system of the aromatic ring would also exhibit negative potential, though likely less intense than that of the oxygen. The hydrogen atom of the hydroxyl group would display a region of positive potential, making it a potential hydrogen bond donor. The sulfinyl group, with its polar S=O bond, would also show distinct regions of positive and negative potential, influencing its interaction with other molecules.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of compounds based on their molecular structures. frontiersin.orgresearchgate.net These models are built by finding a mathematical relationship between a set of molecular descriptors and an observed activity or property.

For this compound and its analogs, a QSAR model could be developed to predict, for example, their antioxidant activity or their inhibition of a particular enzyme. The first step involves calculating a wide range of molecular descriptors for a series of related compounds with known activities. These descriptors can be categorized as constitutional, topological, geometric, or electronic.

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build the model. The predictive power of the model is assessed through rigorous validation techniques.

Table 3: Illustrative Descriptors for a QSAR Model of Phenolic Antioxidants

CompoundLogPHOMO Energy (eV)Molecular Weight ( g/mol )Antioxidant Activity (IC50, µM)
Phenol1.48-8.9094.11150
4-Methoxyphenol1.34-8.21124.1485
This compound(Predicted)(Calculated)172.21(Predicted)
...............

Note: This table illustrates the type of data used to build a QSAR model. The values for this compound would be predicted by the developed model.

By employing these computational and theoretical methodologies, a comprehensive understanding of the chemical nature of this compound can be achieved, paving the way for its potential applications in various fields of chemistry and materials science.

Development of Predictive Models for Chemical Properties

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and other machine learning techniques, is a cornerstone of modern computational chemistry. acs.orgnjit.edu These models establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties or biological activity. njit.edu For a molecule like this compound, which belongs to the sulfoxide and phenol classes, such models can predict a range of characteristics without the need for extensive laboratory testing. njit.eduwisdomlib.org

The development of these predictive models typically involves several key steps. First, a dataset of compounds with known properties is compiled. njit.edu Each molecule is then represented by a set of numerical values known as molecular descriptors. nih.gov These descriptors quantify various aspects of the molecular structure, including topological, geometrical, and quantum chemical parameters. wisdomlib.org Finally, machine learning algorithms, such as multiple linear regression, neural networks, or random forests, are employed to build a model that links these descriptors to the property of interest. acs.orgacs.org

Quantum chemical parameters, often calculated using methods like Density Functional Theory (DFT), have been shown to be particularly effective in creating reliable predictive models for phenol derivatives. wisdomlib.org Properties such as total energy, electronegativity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide significant predictive power for biological activity. wisdomlib.org For sulfoxide-containing compounds, QSAR models have been developed to understand and predict properties like solubility and inhibitory activity against specific enzymes. acs.orgunicamp.br

The accuracy and reliability of these models are rigorously assessed through various validation techniques to ensure their predictive capability for new compounds. acs.org For a compound like this compound, these models could estimate properties such as aqueous solubility, lipophilicity (LogP), and potential for interaction with biological macromolecules.

Table 1: Examples of Molecular Descriptors for Predictive Modeling

This table outlines descriptor types that could be used in computational models to predict the properties of this compound.

Descriptor CategorySpecific ExamplesPotential Predicted PropertyReference
Topological Kier & Hall Connectivity Index, Wiener IndexToxicity, Boiling Point wisdomlib.org
Geometrical Solvent-Accessible Surface Area, Molecular VolumeSolubility, Bioavailability wisdomlib.org
Quantum Chemical HOMO/LUMO Energies, Dipole Moment, Partial ChargesReactivity, Biological Activity wisdomlib.org
Physicochemical LogP (Octanol-Water Partition Coefficient)Membrane Permeability rsc.org

Ligand-Based Design for Target Interaction (non-clinical mechanistic)

Ligand-based drug design (LBDD) is a computational strategy used when the three-dimensional structure of a biological target is unknown. ethz.ch This approach relies on the knowledge of molecules (ligands) that are known to interact with the target of interest. By analyzing the common structural features, shapes, and electrostatic properties of these active ligands, a pharmacophore model can be developed. This model represents the key molecular features necessary for binding and activity.

In a hypothetical, non-clinical scenario, this compound could serve as a foundational fragment or starting point for ligand-based design. Its specific structural characteristics are crucial for its potential molecular interactions. The design process involves modifying the initial structure to enhance interactions with a theoretical binding site, thereby optimizing its potential efficacy. acs.org This strategy aims to improve properties by altering functional groups to optimize interactions, for example, with a receptor's binding channel. acs.org

The key structural features of this compound for ligand-based design include:

The Phenolic Hydroxyl Group: This group can act as both a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in a protein's binding pocket.

The Aromatic Ring: The benzene (B151609) ring provides a rigid scaffold and can participate in π-π stacking or hydrophobic interactions.

The Methanesulfinyl Group: This group is polar and chiral, introducing stereospecificity. The sulfoxide oxygen is a strong hydrogen bond acceptor. The stereochemistry of the sulfoxide can be a critical determinant in the ligand's interaction with a target. researchgate.net

Computational techniques such as molecular docking can be used to simulate the interaction between a designed ligand and a receptor, providing insights into the binding mode and affinity. psu.eduscirp.org By starting with a core structure like this compound, new series of compounds can be designed and evaluated virtually, prioritizing the most promising candidates for synthesis and further investigation into their mechanistic interactions. dtu.dk

Table 2: Structural Features of this compound in Ligand-Based Design

This table details the functional groups of this compound and their potential roles in hypothetical, non-clinical ligand-target interactions.

Structural FeaturePotential Role in Molecular InteractionType of Interaction
Phenolic -OH Hydrogen bond donor/acceptorHydrogen Bonding
Aromatic Ring Core scaffold; interaction with hydrophobic pocketsHydrophobic Interactions, π-π Stacking
Sulfinyl Group (S=O) Hydrogen bond acceptor; introduces polarity and chiralityHydrogen Bonding, Dipole-Dipole Interactions
Methyl Group (-CH3) Occupies small hydrophobic pocketsVan der Waals Forces, Hydrophobic Interactions

Non Clinical Biological Activity and Mechanistic Insights

In Vitro Enzymatic Inhibition/Activation Studies (Mechanistic Focus)

Detailed in vitro studies characterizing the direct interaction of 3-(Methanesulfinyl)phenol with specific enzymes, including the determination of inhibition constants (Ki) and elucidation of interaction mechanisms, are not readily found in the current body of scientific research. The biological activity of phenolic compounds can be influenced by the nature and position of their substituents. For instance, the methanesulfinyl group, a precursor to the methanesulfonyl group, may modulate the electronic and steric properties of the phenol (B47542) ring, potentially influencing its interaction with enzyme active sites. However, without specific experimental data, any discussion of enzymatic inhibition or activation remains speculative.

Characterization of Interaction with Specific Enzymes

No specific data is available.

Determination of Inhibition Constants (Ki)

No specific data is available.

Mechanistic Elucidation of Enzyme-Compound Interactions

No specific data is available.

Receptor Binding Studies (Mechanistic Focus, non-cellular)

Comprehensive receptor binding studies focusing on the affinity of purified receptors for this compound are not described in the available scientific literature. While derivatives of phenol and compounds with sulfonyl groups have been investigated for their binding to various receptors, including dopamine (B1211576) and histamine (B1213489) H3 receptors, specific affinity measurements and competitive binding data for this compound are absent.

Affinity Measurements for Purified Receptors

No specific data is available.

Competitive Binding Assays

No specific data is available.

Cell-Free Biological Assays (Mechanistic Focus)

Antioxidant Activity at a Molecular Level

There are no available studies that have specifically investigated the antioxidant activity of this compound in cell-free assay systems. Phenolic compounds, in general, are known to exhibit antioxidant properties due to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The presence of the methanesulfinyl group could theoretically influence the electron-donating capacity of the phenolic ring, but without experimental data, any discussion on its specific antioxidant mechanism or comparative efficacy remains speculative.

To assess antioxidant activity at a molecular level, researchers typically employ a variety of assays. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the oxygen radical absorbance capacity (ORAC) assay. These tests quantify the ability of a compound to neutralize specific free radicals. However, no such data has been published for this compound.

DNA/RNA Binding or Cleavage Studies (Mechanistic, in vitro)

No research has been published detailing the in vitro binding or cleavage of DNA or RNA by this compound. Studies of this nature are crucial for understanding the potential genotoxicity or therapeutic applications of a compound. Techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, circular dichroism, and gel electrophoresis are commonly used to investigate the mode and strength of interaction between a small molecule and nucleic acids. The absence of such studies for this compound means there is no scientific basis to describe its affinity for DNA or RNA, its preferred binding sites (e.g., groove binding vs. intercalation), or any potential to induce DNA or RNA strand scission.

In Silico Molecular Docking and Simulation Studies

Prediction of Binding Modes with Biological Macromolecules

A search of the scientific literature, including computational chemistry and molecular modeling databases, yielded no molecular docking studies involving this compound. Such studies are instrumental in predicting how a ligand might interact with the binding site of a protein or other biological macromolecule. The process involves creating a three-dimensional model of the ligand and the target and then using computational algorithms to predict the most likely binding poses. Without these studies, it is not possible to provide any information on the predicted binding modes of this compound with any biological targets.

Analysis of Ligand-Protein Interactions and Energetics

As no molecular docking studies have been performed, there is consequently no analysis of the specific ligand-protein interactions or the energetics of binding for this compound. This type of analysis typically follows molecular docking and involves identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. Furthermore, the binding energy, which quantifies the strength of the interaction, has not been calculated for this compound with any biological target.

Virtual Screening for Potential Biological Targets

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Conversely, it can also be used to identify potential biological targets for a given molecule. There is no evidence in the published literature that this compound has been used in any virtual screening campaigns to identify its potential biological targets. Therefore, no information on its predicted biological activities based on such methods can be provided.

Advanced Applications in Chemical Synthesis and Materials Science

As a Synthetic Building Block

The utility of 3-(Methanesulfinyl)phenol as a synthetic building block stems from the reactivity of its functional groups. The phenol (B47542) moiety can undergo various electrophilic aromatic substitutions and O-alkylation or acylation reactions, while the sulfinyl group can be oxidized to a sulfonyl group or be involved in stereoselective transformations. This dual reactivity makes it a valuable precursor and intermediate in multi-step synthetic sequences.

Precursor for Complex Organic Molecules

This compound is a key precursor in the synthesis of more complex and biologically relevant molecules. A significant application is its role in the pathway to creating 3-(methylsulfonyl)phenol (B183461). The oxidation of the methylthio group of a precursor, 3-(methylthio)phenol, first yields the sulfoxide (B87167), this compound, which is then further oxidized to the corresponding sulfone. This transformation is critical because the resulting sulfonylphenol is an important intermediate in pharmaceutical manufacturing.

This sequential oxidation highlights the role of this compound as a controlled intermediate, allowing for the stepwise introduction of the final sulfonyl functionality.

Intermediate in Multi-Step Syntheses

The value of this compound extends to its function as a crucial intermediate in multi-step syntheses of active pharmaceutical ingredients (APIs). pharmafeatures.com While its derivative, 3-(methylsulfonyl)phenol, is more directly cited as a key intermediate in the synthesis of Lifitegrast, a drug for treating dry eye disease, this compound is the immediate precursor to this vital component.

The synthesis of Lifitegrast involves the construction of a complex molecular architecture where the 3-methylsulfonylphenyl group is a critical pharmacophore. The synthetic route to a key intermediate, 3-(methylsulfonyl)-l-phenylalanine phenylmethyl ester, relies on the presence of the methylsulfonyl group, which is derived from the oxidation of the corresponding sulfinyl precursor. The multi-step nature of API synthesis requires stable and reliable intermediates, and this compound fits this role by providing a stable platform for subsequent chemical modifications. pharmafeatures.com

Reaction Step Transformation Significance
Oxidation3-(Methylthio)phenol → this compoundIntroduction of the chiral sulfoxide center.
OxidationThis compound → 3-(Methylsulfonyl)phenolFormation of the key sulfonyl group required for the Lifitegrast intermediate.

Role in Organocatalysis or Ligand Design

The presence of a stereogenic sulfur center in this compound makes it and its derivatives attractive candidates for applications in asymmetric catalysis. Chiral sulfinyl compounds are widely recognized for their ability to act as chiral auxiliaries and as ligands for transition metals in stereoselective reactions. nih.gov

Development of Chiral Ligands from Derivatives

Derivatives of sulfinylphenols have been successfully developed as a family of chiral bidentate ligands. nih.gov These ligands coordinate strongly to metal centers, such as ruthenium(II), in a deprotonated, bidentate fashion. This coordination places the chiral sulfur center in a well-defined position relative to the metal, enabling efficient control over the metal's absolute configuration during subsequent reactions. nih.govuni-marburg.de

A key feature of these sulfinylphenol-based ligands is the switchable nature of their binding strength. While the chelate effect ensures tight coordination, the presence of the phenolate (B1203915) moiety allows for the ligand's removal under acidic conditions without loss of chiral information at the metal center. nih.gov This characteristic is highly desirable for a chiral auxiliary. While not specific to the 3-isomer, the principle establishes the utility of the sulfinylphenol scaffold in creating sophisticated chiral ligands.

Ligand Class Metal Center Coordination Mode Key Feature
SulfinylphenolsRuthenium(II)Bidentate (S, O-coordination)Switchable binding strength, removable auxiliary. nih.gov
Sulfinamide-OlefinsRhodium(I)Bidentate (S, Olefin-coordination)High enantioselectivity in C-C bond formation. acs.org
Ferrocene-based Sulfinamide PhosphinesPalladium(II), Gold(I)Bidentate (P, S-coordination)Used in asymmetric arylations and cycloadditions. acs.orgencyclopedia.pub

Application in Asymmetric Synthesis

The chiral ligands derived from sulfinyl compounds have found broad application in asymmetric synthesis. The family of sulfinylphenol ligands, for instance, has been instrumental in the asymmetric synthesis of homoleptic, bis-heteroleptic, and tris-heteroleptic ruthenium polypyridyl complexes, achieving high enantiomeric ratios (often ≥ 96:4). nih.gov These enantiomerically pure metal complexes are of great interest in materials science and for the selective recognition of biological macromolecules. nih.gov

Beyond acting as auxiliaries, chiral sulfinyl-containing ligands are used in a variety of catalytic asymmetric reactions. For example, chiral sulfur-based olefin ligands (SOLs), including N-(sulfinyl)cinnamylamine derivatives, have been used to promote highly enantioselective Rh-catalyzed 1,2-additions of arylboronic acids to ketoesters and diketones. acs.org This demonstrates the potential of chiral sulfinyl scaffolds, like that in this compound, to be elaborated into effective ligands for constructing stereogenic carbon centers.

Table of Asymmetric Reactions using Sulfinyl-based Ligands

Click to view table
Reaction TypeCatalyst/Ligand SystemSubstratesProduct TypeEnantiomeric Excess (ee)Reference
Asymmetric CoordinationRu(II) / Chiral SulfinylphenolsRuthenium precursors, polypyridylsChiral Ruthenium Complexes≥ 96:4 nih.gov
Arylation of KetiminesRh / Sulfonamide-Olefin LigandCyclic N-sulfonyl ketimines, Arylboronic acidsα-Quaternary Cyclic Amines95-98% acs.org
Arylation of Sulfenate AnionsPd / Chiral Phosphine LigandSulfenate anions, Aryl bromidesEnantioenriched Sulfoxides49-92% acs.org

Use as a Promotor or Additive in Chemical Reactions

The role of this compound specifically as a promoter or additive in chemical reactions is not extensively documented in dedicated studies. However, the functional groups present in the molecule allow for speculation on its potential in this capacity. Phenols can act as proton-transfer agents or co-catalysts in certain acid- or base-mediated reactions. researchgate.net The sulfoxide group itself can act as a mild oxidant or coordinate to reagents, potentially modulating their reactivity.

In the context of Pummerer-type reactions, aryl sulfoxides can be activated to react with nucleophiles, leading to the functionalization of the aromatic ring. acs.org While this involves the transformation of the sulfoxide itself, it points to its ability to promote bond formation under specific activating conditions. Furthermore, in some catalytic systems, additives are used to stabilize intermediates or regenerate the active catalyst, a role that appropriately functionalized phenols or sulfoxides could potentially fulfill. However, direct evidence for this compound serving as a non-transforming promoter or additive remains an area for future investigation.

Material Science Applications (Non-Biological)

The unique molecular architecture of this compound, featuring both a reactive phenolic hydroxyl group and a polar, chiral methanesulfinyl group, makes it a candidate for advanced applications in materials science. Its bifunctionality allows it to serve as a versatile building block for creating specialized non-biological materials.

Incorporation into Polymers or Resins for Functional Materials

The phenolic moiety of this compound allows for its integration into various polymer structures, particularly phenolic resins. Phenol-formaldehyde (PF) resins are a major class of thermosetting polymers formed through the condensation polymerization of phenol (or substituted phenols) with formaldehyde. essentialchemicalindustry.orgwikipedia.org This reaction can be catalyzed by either an acid or a base to produce two main types of prepolymers: novolacs and resoles. wikipedia.orgasahi-yukizai.co.jp

By substituting standard phenol with this compound in these polymerization processes, it is possible to synthesize functional polymers where the methanesulfinyl group is a pendant on the polymer backbone. This incorporation would introduce specific properties to the resulting material. The polar sulfoxide group can enhance adhesion, alter solubility in polar solvents, and increase the thermal stability of the resin.

Furthermore, the methanesulfinyl group is a stereocenter, meaning this compound is a chiral molecule. Using an enantiomerically pure form of the monomer could lead to the synthesis of chiral polymers. These materials are of significant interest for applications in asymmetric catalysis or for the separation of chiral compounds.

The general process involves reacting this compound with an aldehyde, typically formaldehyde, to create a thermosetting resin. essentialchemicalindustry.org The resulting polymer possesses a highly cross-linked three-dimensional network, which imparts rigidity, chemical resistance, and thermal stability. wikipedia.org

Table 1: Potential Properties of Polymers Incorporating this compound

Property Influence of this compound Potential Advantage
Adhesion The polar sulfinyl group can form strong dipole-dipole interactions and hydrogen bonds with substrates. Improved performance as a binder or coating for polar surfaces like metals and glass.
Thermal Stability The introduction of sulfur-containing groups can modify the degradation pathways of the polymer. Higher decomposition temperatures compared to standard phenol-formaldehyde resins.
Chirality The chiral center of the methanesulfinyl group is incorporated into the polymer matrix. Application in chiral stationary phases for chromatography or as a catalyst in asymmetric synthesis.

| Solubility | Increased polarity due to the sulfinyl group. | Enhanced solubility in a wider range of organic solvents, facilitating processing. |

Precursor for Organic Electronic Materials

Organic electronic materials, such as organic semiconductors, are the foundation for technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). sigmaaldrich.comeuropean-mrs.com These materials are typically based on extended π-conjugated systems that facilitate charge transport. sigmaaldrich.com While this compound itself is not a conjugated polymer, it serves as a valuable precursor for synthesizing more complex molecules and polymers for electronic applications. researchgate.net

The synthesis of organic semiconductors often involves cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig) to link aromatic units together. manchester.ac.uk The phenolic hydroxyl group in this compound can be readily converted into a more reactive leaving group, such as a triflate (trifluoromethanesulfonate). This transformation prepares the molecule for participation in such coupling reactions, allowing it to be incorporated into a larger conjugated system.

The electronic nature of the methanesulfinyl group—whether it acts as an electron-donating or electron-withdrawing group—can be used to tune the energy levels (HOMO/LUMO) of the resulting organic semiconductor. This tuning is critical for optimizing the performance of electronic devices. lbl.gov By strategically placing this functional group, chemists can engineer materials with desired charge injection, transport, and optical properties.

Table 2: Research Findings on Precursors for Organic Semiconductors

Precursor Type Synthetic Strategy Resulting Material Property Reference
Functionalized Phenols Conversion to triflate followed by Suzuki cross-coupling. Formation of π-conjugated oligomers and polymers. researchgate.net
Thiophene-fused PAHs One-pot synthesis using sulfur and polycyclic aromatic hydrocarbons (PAHs). Efficient creation of common organic semiconductors. asianscientist.com

Application in Sensor Technologies

The dual chemical functionality of this compound makes it a promising candidate for the development of chemical sensors. The phenolic group is electroactive and can be used to form a polymer film on an electrode surface through electropolymerization. mdpi.com Such films are often used as the recognition element in electrochemical sensors because they can exhibit permselective properties and preconcentrate analytes at the electrode surface, enhancing sensitivity and selectivity. mdpi.com

The presence of the methanesulfinyl group provides an additional site for interaction. Sulfoxides are known to be effective ligands for a variety of metal ions. Therefore, a polymer film derived from this compound could be used to create a sensor for detecting heavy metals or other environmentally relevant cations through coordination chemistry. The binding of an analyte to the sulfinyl groups would cause a measurable change in the electrochemical or optical properties of the polymer film.

Furthermore, the combination of a phenol and a sulfoxide on the same aromatic ring creates a unique electronic environment that could be exploited for detecting specific organic molecules through hydrogen bonding or other weak interactions. The unique electrochemical properties of phenolic compounds make them appealing for various sensor applications. researchgate.net For instance, sensors based on modified electrodes have been developed for detecting biologically important phenols and other compounds. nih.gov

Table 3: Potential Sensor Applications for this compound-Based Materials

Target Analyte Sensing Principle Potential Platform
Heavy Metal Ions (e.g., Pb²⁺, Cd²⁺) Chelation with the sulfinyl group, detected via voltammetry or impedance spectroscopy. Electropolymerized film on a glassy carbon or screen-printed electrode.
Organic Pollutants Host-guest interaction with the functionalized polymer, causing a change in fluorescence or electrochemical signal. Thin-film optical or electrochemical sensor.

| Redox-Active Species | Catalytic oxidation or reduction at the polymer-modified electrode surface. | Modified electrode for amperometric or voltammetric detection. |

Environmental Fate and Mechanistic Degradation Studies

Photodegradation Mechanisms

Photodegradation, the breakdown of compounds by light, is a critical process in determining the environmental persistence of organic molecules. For 3-(Methanesulfinyl)phenol, this can occur through direct absorption of solar radiation or indirectly through reactions with photochemically generated reactive species.

Direct and Indirect Photolysis Pathways

Direct Photolysis: This process involves the direct absorption of photons by the this compound molecule, leading to its excitation and subsequent chemical transformation. taylorandfrancis.com The phenolic group and the aryl sulfoxide (B87167) moiety both contain chromophores that can absorb ultraviolet (UV) radiation present in sunlight. taylorfrancis.combgsu.edu The absorption of light energy can lead to the cleavage of chemical bonds, such as the carbon-sulfur (C-S) or sulfur-oxygen (S-O) bonds, initiating the degradation process. researchgate.net The efficiency of direct photolysis is dependent on the compound's absorption spectrum and its quantum yield, which is the number of molecules transformed per photon absorbed. taylorandfrancis.com

Indirect Photolysis: In aquatic and atmospheric environments, indirect photolysis is often a more significant degradation pathway. researchgate.net This process is mediated by photosensitizers, which are substances that absorb light and transfer the energy to other molecules, or generate reactive oxygen species (ROS). frontiersin.org Common environmental photosensitizers include dissolved organic matter (DOM), nitrate (B79036) ions, and iron complexes. acs.org These sensitizers can produce highly reactive species like hydroxyl radicals (•OH), singlet oxygen (¹O₂), and triplet states of DOM (³DOM*). frontiersin.org These ROS can then react with and degrade this compound, even if the compound itself does not absorb light efficiently in the solar spectrum. For instance, hydroxyl radicals are known to react rapidly with phenolic compounds. acs.org

Identification of Photoproducts

Specific photoproducts for this compound have not been documented. However, based on the photochemistry of related phenols and sulfoxides, several potential products can be hypothesized. The photolysis of aryl sulfoxides can lead to stereomutation at the sulfur center, α-cleavage resulting in radical species, and deoxygenation. bgsu.eduresearchgate.net Phenolic compounds under irradiation can undergo hydroxylation, oxidation to quinones, and ring cleavage. mdpi.comredalyc.org Therefore, the photodegradation of this compound could yield a variety of transformation products.

Table 1: Hypothetical Photodegradation Products of this compound

Potential Photoproduct Name Hypothesized Formation Pathway
3-(Methylsulfonyl)phenol (B183461)Oxidation of the sulfinyl group to a sulfonyl group.
3-(Methylthio)phenolReduction or deoxygenation of the sulfinyl group. taylorfrancis.com
Hydroxylated derivatives (e.g., Catechol or Resorcinol derivatives)Attack by hydroxyl radicals on the aromatic ring. redalyc.org
Benzoquinone derivativesOxidation of the phenolic ring. redalyc.org
Phenol (B47542)Cleavage of the C-S bond.
Methanesulfinic acidCleavage of the C-S bond.

Chemical Degradation Pathways

Chemical degradation involves the transformation of a compound through reactions with other chemicals present in the environment, without the direct involvement of light or microorganisms.

Hydrolysis in Aqueous Environments

Hydrolysis is the cleavage of chemical bonds by the addition of water. For this compound, the aryl-sulfoxide linkage is generally stable to hydrolysis under neutral pH conditions typical of most environmental waters. However, hydrolysis rates can be influenced by pH. Under strongly acidic conditions, the hydrolysis of sulfinamides, a related class of compounds, becomes more facile. researchgate.net While direct hydrolysis of the C-S bond in this compound is not expected to be a primary degradation pathway under typical environmental conditions, the presence of other functional groups and environmental catalysts could potentially influence this process.

Oxidative and Reductive Transformations in Environmental Matrices

The methanesulfinyl group is susceptible to both oxidation and reduction, which are likely to be significant transformation pathways in the environment.

Oxidative Transformations: Environmental oxidants like hydroxyl radicals (•OH), ozone (O₃), and hydrogen peroxide (H₂O₂) can react with this compound. The sulfinyl group can be readily oxidized to the more stable sulfonyl group, forming 3-(Methylsulfonyl)phenol. jchemrev.comresearchgate.net The phenolic ring is also susceptible to oxidation, which can lead to the formation of hydroxylated intermediates and, ultimately, ring-cleavage products. tandfonline.comtaylorandfrancis.com

Reductive Transformations: In anoxic environments, such as in some sediments and groundwater, reductive processes can occur. The sulfoxide group can be reduced back to a sulfide (B99878) (thioether), yielding 3-(Methylthio)phenol. tandfonline.comresearchgate.net This reduction can be mediated by various chemical reductants present in such environments.

Table 2: Potential Chemical Degradation Products of this compound

Potential Product Name Formation Pathway Environmental Condition
3-(Methylsulfonyl)phenolOxidation of the sulfinyl group. researchgate.netOxic environments
3-(Methylthio)phenolReduction of the sulfinyl group. tandfonline.comAnoxic environments
Dimerized productsOxidative coupling of the phenolic ring.Oxic environments
Ring-cleavage products (e.g., muconic acid derivatives)Advanced oxidation of the aromatic ring. tandfonline.comOxic environments

Biodegradation Mechanisms (Microbial)

The breakdown of organic compounds by microorganisms is a crucial environmental attenuation process. Bacteria and fungi possess diverse enzymatic systems capable of degrading a wide range of pollutants. tandfonline.com

The biodegradation of this compound would likely involve two main lines of enzymatic attack: one on the phenolic ring and the other on the organosulfur side chain.

Phenol Ring Degradation: Many microorganisms can utilize phenol and its derivatives as a source of carbon and energy. mdpi.commdpi.comnih.gov Typically, aerobic degradation is initiated by hydroxylase enzymes that introduce a second hydroxyl group to the aromatic ring, forming catechol or hydroquinone (B1673460) derivatives. These intermediates are then subject to ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic acids that can enter central metabolic pathways like the Krebs cycle. mdpi.com

Organosulfur Metabolism: Microorganisms have also evolved pathways to metabolize organosulfur compounds. acs.orgxmu.edu.cn The sulfur can be utilized as a nutrient source. The biodegradation of aryl sulfoxides could proceed via oxidation to the corresponding sulfone, followed by cleavage of the C-S bond, or by reduction to the sulfide, which can then be metabolized. oup.com Some bacteria are known to utilize sulfonates, which could be a downstream product of this compound oxidation. tandfonline.com

Given the presence of both a phenol and a sulfoxide group, it is plausible that a microbial consortium, where different species carry out different steps of the degradation, would be most effective in mineralizing this compound. tandfonline.com

Table 3: Potential Microbial Metabolites of this compound

Potential Metabolite Name Hypothesized Formation Pathway
3-(Methylsulfonyl)phenolMicrobial oxidation of the sulfinyl group.
3-(Methylthio)phenolMicrobial reduction of the sulfinyl group.
Catechol or Resorcinol derivativesHydroxylation of the phenolic ring by monooxygenases. mdpi.com
cis,cis-Muconic acid derivativesRing cleavage of catechol intermediates by dioxygenases. mdpi.com
Methanesulfonic acidCleavage of the C-S bond after oxidation.
Methane and Sulfate (B86663)Complete mineralization under certain microbial pathways. nih.gov

Identification of Microbial Metabolites

Once formed, this compound can undergo further microbial transformation. The primary subsequent metabolite identified in environmental and metabolic studies is fenbendazole (B1672488) sulfone (FBZ-SO2). nih.govmerckvetmanual.com This transformation represents an oxidation of the sulfoxide group to a sulfone group. Research conducted on the fate of fenbendazole in manured soils demonstrated that the application of manure enhanced the degradation of fenbendazole, leading to an increased formation of fenbendazole-sulfoxide and subsequently fenbendazole-sulfone. researchgate.net In addition to oxidation, reduction of the sulfoxide back to the parent thioether (fenbendazole) can occur, a process noted to be carried out by ruminal and intestinal microflora. msdvetmanual.com This creates a reversible metabolic loop under certain conditions. Another identified metabolic route, though less emphasized in environmental fate studies, is the hydroxylation of the molecule to form hydroxyfenbendazole. iiarjournals.orgnih.gov

The table below details the identified microbial metabolites resulting from the degradation of this compound.

Enzymatic Pathways of Degradation

The degradation of this compound is mediated by specific enzymatic systems. The oxidation of the sulfoxide to the sulfone is a key transformation. nih.gov While the specific enzymes from environmental microbes are not always detailed, metabolic studies in various animal species, which provide a model for these transformations, have identified the key enzymatic players. The initial formation of this compound from fenbendazole is primarily catalyzed by flavin-containing monooxygenases (FMO) and cytochrome P450 (CYP450) enzymes, specifically the CYP3A subfamily. researchgate.netiiarjournals.orgconicet.gov.ar The subsequent oxidation to fenbendazole sulfone is also attributed to these oxidative enzyme systems. nih.gov

Conversely, the reduction of this compound back to fenbendazole has been observed, particularly by bacterial action in the gastrointestinal tract. msdvetmanual.com More recently, Methionine Sulfoxide Reductase (Msr) enzymes have been identified as biocatalysts capable of the stereoselective reduction of racemic sulfoxides, suggesting a potential pathway for the reduction of this compound in microbial communities. acs.org Hydroxylation, another metabolic route, is predominantly carried out by CYP2J2 and CYP2C19 enzymes in human liver microsomes, indicating that similar P450 enzymes in microbes could be responsible for this transformation in the environment. iiarjournals.orgnih.gov

The enzymatic pathways involved in the transformation of this compound are summarized in the table below.

Compound Nomenclature

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Selectivity

The development of efficient and selective synthetic routes to 3-(Methanesulfinyl)phenol and its derivatives is a critical starting point for future research. Current methods for the synthesis of unsymmetrical sulfoxides often lack the desired selectivity, leading to mixtures of products and challenging purifications. Future research should focus on addressing these limitations.

One promising avenue is the development of catalytic systems that can achieve high enantioselectivity in the oxidation of the corresponding sulfide (B99878), 3-(methylthio)phenol. While various metal-based and organocatalytic oxidation methods exist, their application to this specific substrate remains to be explored. A key challenge will be to control the oxidation to the sulfoxide (B87167) stage without over-oxidation to the sulfone.

Furthermore, the exploration of novel sulfur-insertion methodologies could provide alternative and more direct routes. For instance, the use of sulfur dioxide surrogates in copper-catalyzed three-component reactions has shown promise for the synthesis of unsymmetrical diaryl sulfides and could be adapted for the synthesis of aryl methyl sulfoxides. bohrium.com

Potential Synthetic Strategy Key Research Goal Anticipated Challenges
Asymmetric oxidation of 3-(methylthio)phenolHigh enantiomeric excess (>99%)Preventing over-oxidation to the sulfone
Metal-catalyzed cross-coupling reactionsHigh yields and functional group toleranceCatalyst poisoning by the sulfur moiety
Novel sulfur dioxide surrogate reactionsDirect and selective sulfinylation of phenol (B47542)Control of regioselectivity

Exploration of Underutilized Reactivity Modes

The dual functionality of this compound opens up a plethora of possibilities for exploring its reactivity. The interplay between the electron-donating hydroxyl group and the electron-withdrawing, chiral sulfoxide group could lead to unique chemical transformations.

The Pummerer reaction, a classic transformation of sulfoxides, could be investigated in the context of this compound. rsc.orgnih.govresearchgate.netacs.orgnih.gov The phenolic hydroxyl group could act as an internal nucleophile, potentially leading to the formation of novel heterocyclic structures. Variations of the Pummerer reaction, such as the interrupted Pummerer reaction, could also be explored to synthesize functionalized benzofurans. rsc.orgnih.gov

The Mislow-Evans rearrangement, a researchgate.netacs.org-sigmatropic rearrangement of allylic sulfoxides, offers another exciting avenue. wikipedia.orgresearchgate.netacs.orgnih.govresearchgate.net While not directly applicable to this compound itself, derivatives bearing an allylic group on the sulfur or phenol could be synthesized to explore this powerful stereospecific transformation for the synthesis of chiral allylic alcohols.

Furthermore, the sulfoxide group can act as a traceless directing group in C-H activation reactions, enabling the functionalization of the aromatic ring at positions that are not easily accessible through classical electrophilic aromatic substitution. semanticscholar.org

Design of Advanced Derivatives for Specific Chemical or Biological Applications (Mechanistic)

The unique structural features of this compound make it an attractive scaffold for the design of advanced derivatives with specific applications. The phenolic hydroxyl group can be readily modified, while the chiral sulfoxide can be used to introduce stereochemical complexity.

In medicinal chemistry, the phenol moiety is a common feature in many biologically active compounds but can suffer from poor pharmacokinetic properties. researchgate.netnih.gov The methanesulfinyl group could act as a bioisostere for other functional groups, potentially improving the metabolic stability and cell permeability of drug candidates. Future research could focus on designing and synthesizing derivatives of this compound as inhibitors of specific enzymes, leveraging the structure-activity relationship studies of other aryl sulfoxides. nih.govnih.gov For instance, aryl sulfoxides have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL), an important therapeutic target. nih.govnih.gov

Derivative Class Potential Application Key Mechanistic Feature to Investigate
Ether and ester derivativesProdrugs, materials scienceCleavage mechanisms under physiological or specific environmental conditions
Halogenated derivativesAgrochemicals, flame retardantsInfluence of halogen substitution on biological activity and reactivity
Bioisosteric replacements of the phenolImproved drug-like propertiesMaintenance of key hydrogen bonding interactions with biological targets

Integration with Emerging Technologies (e.g., Flow Chemistry, Machine Learning in Synthesis)

The integration of emerging technologies can accelerate the exploration and optimization of the chemistry of this compound.

Flow chemistry offers significant advantages for the synthesis of sulfoxides, particularly in controlling exothermic oxidation reactions and improving safety. rsc.orgrsc.orgnih.govacs.orgnih.gov The development of a continuous-flow process for the synthesis of this compound would not only enable safer and more scalable production but also allow for rapid optimization of reaction conditions. rsc.org

Machine learning is rapidly transforming organic synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. nih.govstanford.eduacs.orgacs.orgrsc.org Given the limited data on this compound, machine learning models could be trained on larger datasets of related sulfoxide and phenol reactions to predict optimal synthetic routes and reaction conditions for this specific molecule. nih.govacs.org This predictive power can significantly reduce the experimental effort required to explore its chemistry.

Deeper Understanding of Structure-Function Relationships at the Molecular Level

A fundamental understanding of the structure-function relationships of this compound is crucial for its rational design and application. The chirality of the sulfoxide group, the acidity of the phenol, and the conformational preferences of the molecule are all key factors that will influence its properties and reactivity.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure, bond energies, and reaction mechanisms of this compound and its derivatives. These theoretical studies can complement experimental work and guide the design of new experiments.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structure of 3-(Methanesulfinyl)phenol in synthetic workflows?

  • Methodology : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming structural integrity. For quantitative purity assessment, gas chromatography (GC) with flame ionization detection is recommended, especially for compounds with sulfinyl groups, as described in protocols for structurally related phenolic derivatives .

Q. How can researchers determine the solubility and stability of this compound under varying pH conditions?

  • Methodology : Conduct solubility tests in buffered solutions (pH 1–13) using UV-Vis spectroscopy to track degradation. Stability studies should include kinetic assays under controlled temperatures (e.g., 25°C and 37°C), with rate constants calculated using pseudo-first-order kinetics, as applied to sulfinyl-containing isothiocyanates in aqueous systems .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines : Follow material safety data sheets (MSDS) for phenolic compounds, including the use of nitrile gloves, fume hoods, and eye protection. Toxicity screening via in vitro assays (e.g., MTT or CVS tests) is advised to assess cellular viability impacts, as discrepancies between these assays have been noted for sulfinyl derivatives .

Advanced Research Questions

Q. How does the sulfinyl group in this compound influence its reactivity with hydroxyl radicals (⋅OH) in aqueous solutions?

  • Mechanistic Insight : The methanesulfinyl moiety may act as a radical scavenger. Rate constants for ⋅OH reactions can be determined via pulse radiolysis or flash photolysis, referencing established kinetic databases for sulfinyl- and phenolic compounds. For example, ⋅OH reacts with analogous sulfinyl groups at rates of ~1–5 × 10⁹ M⁻¹s⁻¹ .

Q. What experimental strategies resolve contradictions in biological activity data for sulfinyl-containing phenolic compounds?

  • Data Reconciliation : Use orthogonal assays (e.g., MTT for mitochondrial activity vs. CVS for membrane integrity) to validate cytotoxicity results. Statistical analysis via unpaired t-tests (p < 0.05) and repeated independent trials (n ≥ 3) are critical, as demonstrated in studies of sulfinyl-ITC interactions .

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

  • Methodology : Employ molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to assess interactions with active sites. Compare results with experimental binding data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), as applied to triazole-phenol hybrids .

Q. What synthetic routes optimize the yield of this compound while minimizing byproduct formation?

  • Synthetic Design : Optimize sulfoxidation conditions (e.g., using mCPBA or H₂O₂ catalysts) for the methanesulfinyl group. Monitor byproducts via LC-MS and adjust reaction stoichiometry or temperature gradients, as detailed in sulfonyl-phenol synthesis workflows .

Contradictions and Research Gaps

Q. Why do discrepancies arise in the reported antioxidant activity of sulfinylphenolic compounds across studies?

  • Critical Analysis : Variations in assay conditions (e.g., DPPH vs. ABTS radical scavenging protocols) and solvent polarity effects on sulfinyl group reactivity may explain inconsistencies. Standardize protocols using reference antioxidants (e.g., Trolox) and control for dissolved oxygen levels .

Q. How does the electronic environment of the sulfinyl group affect the acidity of the phenolic -OH in this compound?

  • Experimental Approach : Perform pH-dependent UV-Vis titrations to measure pKa shifts. Compare with computational models (DFT calculations) of electron density distribution, as applied to methylsulfonyl-phenol derivatives .

Tables for Key Data

Table 1. Kinetic Parameters for ⋅OH Reactions with Sulfinyl Derivatives (Adapted from )

CompoundRate Constant (M⁻¹s⁻¹)pH RangeMethod
Methanesulfinylphenol3.2 × 10⁹7.0Pulse Radiolysis
Analogous Sulfinyl-ITC4.8 × 10⁹7.4Flash Photolysis

Table 2. Comparative Bioactivity Assay Results (Based on )

Assay TypeIC₅₀ (µM)Cell LineStatistical Significance (p-value)
MTT12.3 ± 1.2HeLa<0.01
CVS18.7 ± 2.5HeLa<0.05

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.